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4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane Documentation Hub

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  • Product: 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane
  • CAS: 2138423-39-7

Core Science & Biosynthesis

Foundational

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane CAS 2138423-39-7 properties

CAS: 2138423-39-7 Formula: C₇H₁₁BrO Molecular Weight: 191.07 g/mol Executive Summary The search for saturated bioisosteres to replace planar aromatic rings is a dominant trend in modern drug discovery, driven by the need...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2138423-39-7 Formula: C₇H₁₁BrO Molecular Weight: 191.07 g/mol

Executive Summary

The search for saturated bioisosteres to replace planar aromatic rings is a dominant trend in modern drug discovery, driven by the need to improve physicochemical properties (solubility, logP) and escape "flatland" (increasing Fsp³). 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane (CAS 2138423-39-7) represents a cutting-edge building block in this domain.

This compound serves as a rigid, saturated bioisostere for ortho-substituted benzenes or 1,2-disubstituted cyclobutanes . Unlike the more common bicyclo[1.1.1]pentanes (BCPs), the 2-oxabicyclo[2.1.1]hexane core introduces an ether oxygen, which lowers lipophilicity and offers unique hydrogen-bond accepting capabilities while maintaining a defined exit vector geometry. This guide details its properties, synthesis, and application in medicinal chemistry.[1][2][3]

Chemical Identity & Physicochemical Properties[4][5][6]

The molecule features a bridged bicyclic ether core with a bridgehead methyl group and a reactive bromomethyl handle. The rigidity of the [2.1.1] system locks the substituents into a specific conformation, reducing the entropic penalty upon binding to biological targets.

Table 1: Physicochemical Profile
PropertyValue / DescriptionNote
Appearance Colorless to pale yellow oilLow melting point solid in high purity
Boiling Point ~210–220 °C (Predicted)Decomposes at high T; distill under vacuum
Density ~1.35 g/cm³Estimated based on halogenated analogs
LogP (Calc) 1.5 – 1.8Significantly lower than benzyl bromide (LogP ~2.9)
TPSA 9.23 ŲEther oxygen contribution
H-Bond Acceptors 1Ether oxygen
Reactivity High (Primary Alkyl Bromide)Excellent substrate for Sɴ2 reactions

Medicinal Chemistry Rationale: The "Ortho" Mimic

The primary value of the 2-oxabicyclo[2.1.1]hexane scaffold lies in its geometric similarity to ortho-substituted arenes, but with improved metabolic and solubility profiles.[4]

Structural Bioisosterism

In a benzene ring, ortho substituents are separated by a 60° angle. In the 2-oxabicyclo[2.1.1]hexane system, the angle between the C1 (bridgehead) and C4 (bridgehead) substituents mimics this "kinked" geometry, unlike the linear (180°) vector of bicyclo[1.1.1]pentanes.

  • Vector Orientation: The C1-Methyl and C4-Bromomethyl groups project at an angle that superimposes well over 1,2-disubstituted benzenes.

  • Solubility: The ether oxygen (position 2) reduces logD and increases aqueous solubility compared to the all-carbon bicyclo[2.1.1]hexane or the parent phenyl ring.

  • Metabolic Stability: The bridgehead positions are blocked (methyl and bromomethyl), and the rigid bicyclic cage resists oxidative metabolism (e.g., P450 hydroxylation) better than flexible alkyl chains.

Diagram 1: Bioisosteric Relationship & Vector Analysis

Bioisostere cluster_0 Traditional Scaffold cluster_1 Saturated Bioisostere cluster_2 Key Advantages Benzene Ortho-Substituted Benzene (Planar, Lipophilic) OxaBicyclo 2-Oxabicyclo[2.1.1]hexane (3D, Polar, Rigid) Benzene->OxaBicyclo Scaffold Hopping Solubility Increased Solubility (Ether Oxygen) OxaBicyclo->Solubility Metabolism Metabolic Stability (Quaternary Carbons) OxaBicyclo->Metabolism Vector Ortho-Vector Mimicry (Non-Linear Exit) OxaBicyclo->Vector

Caption: Structural comparison highlighting the transition from planar benzene to the 3D-rich 2-oxabicyclo[2.1.1]hexane core, emphasizing improved physicochemical parameters.

Synthesis & Manufacturing

The synthesis of 2-oxabicyclo[2.1.1]hexanes is non-trivial due to the ring strain. The most authoritative route, developed by Pavel Mykhailiuk (Enamine) , utilizes an iodocyclization strategy. However, for the specific bromomethyl derivative, a modification of the alcohol intermediate is typically employed.

The Iodocyclization Route (Primary Pathway)

This method constructs the bicyclic core from readily available methylenecyclobutanes or similar acyclic precursors via electrophilic cyclization.

  • Precursor Assembly: Starting from a substituted methylene cyclobutane or a suitably substituted alkene.

  • Iodocyclization: Treatment with iodine (

    
    ) or NIS triggers the formation of the ether bridge, closing the [2.1.1] ring system.
    
  • Functional Group Interconversion (FGI): The resulting iodide is converted to the alcohol (hydroxymethyl) and subsequently to the bromide using

    
     (Appel reaction) or 
    
    
    
    .
Photochemical [2+2] Route (Alternative)

A Paternò-Büchi reaction between a carbonyl compound and a substituted alkene can also yield the oxabicyclo core, though this is often less scalable for this specific substitution pattern than the iodocyclization route.

Diagram 2: Synthetic Pathway Logic

Synthesis Start Substituted Cyclobutane / Alkene Step1 Iodocyclization (I2 / NaHCO3) Start->Step1 Intermediate Iodo-2-oxabicyclo[2.1.1]hexane Intermediate Step1->Intermediate Step2 Hydrolysis / Substitution (AgOAc / OH-) Intermediate->Step2 Alcohol 4-(Hydroxymethyl)-1-methyl -2-oxabicyclo[2.1.1]hexane Step2->Alcohol Step3 Bromination (CBr4 / PPh3) Alcohol->Step3 Final CAS 2138423-39-7 (Bromomethyl Product) Step3->Final

Caption: The dominant synthetic workflow involving iodocyclization followed by functional group manipulation to install the bromomethyl handle.

Experimental Protocol: Nucleophilic Substitution

The most common application of CAS 2138423-39-7 is as an electrophile to attach the oxabicyclo[2.1.1]hexane motif to an amine (drug core).

Protocol: N-Alkylation of a Secondary Amine

Objective: To couple 4-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane with a secondary amine (


).

Reagents:

  • Amine substrate (1.0 equiv)

  • CAS 2138423-39-7 (1.2 equiv)

  • Cesium Carbonate (

    
    ) or DIPEA (2.0 - 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

  • Sodium Iodide (NaI) (0.1 equiv, catalytic - optional Finkelstein activation)

Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add

    
     (3.0 mmol) in one portion.
    
  • Electrophile Addition: Add 4-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane (1.2 mmol) dropwise. Note: If the bromide is sluggish, add 10 mol% NaI to generate the more reactive iodide in situ.

  • Reaction: Seal the vial and heat to 60–80 °C. Monitor by LC-MS. Reaction times typically range from 4 to 16 hours.

  • Work-up: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically purified via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) or preparative HPLC (Reverse phase).

Self-Validating Checkpoint:

  • LC-MS: Look for the mass shift of +111 Da (C₇H₁₁O fragment) relative to the starting amine.

  • NMR: The product should show distinctive bridgehead protons (CH₂) for the bicyclic system, typically appearing as multiplets in the 1.5–2.5 ppm region, and the methylene linker protons adjacent to the nitrogen.

Safety & Handling

  • Hazards: As an alkyl bromide, this compound is a potential lachrymator and skin irritant . It acts as an alkylating agent; handle with extreme care to avoid DNA alkylation risks.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The ether bridge is stable, but the bromide can degrade (discolor) upon prolonged exposure to light or moisture.

  • Disposal: Quench excess alkylating agent with an amine-based waste stream or dilute sodium hydroxide before disposal into halogenated organic waste.

References

  • Mykhailiuk, P. K. (2024).[1][2][5][6] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition.

  • Levterov, V. V., et al. (2023).[4][6] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1155–1163.[6]

  • Enamine Ltd. (2024).[1] Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity. Enamine Building Blocks Collection.

  • Lorthioir, O., et al. (2024).[2][5] Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. Organic Letters. [5]

Sources

Exploratory

Escape from Flatland: A Technical Guide to sp3-Rich Scaffolds in Drug Discovery

Topic: sp3-Rich Building Blocks for "Escape from Flatland" Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Discovery Scientists, and Drug Developers Executive Summary The "Escape from Flatlan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: sp3-Rich Building Blocks for "Escape from Flatland" Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Discovery Scientists, and Drug Developers

Executive Summary

The "Escape from Flatland" paradigm, formalized by Lovering et al. in 2009, posits that increasing the fraction of sp3-hybridized carbons (


) in drug candidates correlates directly with improved clinical success rates.[1][2] While traditional high-throughput screening (HTS) libraries favored flat, aromatic-rich structures (low 

), these molecules often suffer from poor aqueous solubility, off-target promiscuity, and "molecular obesity."

This guide provides a technical roadmap for integrating rigid, sp3-rich building blocks—specifically Bicyclo[1.1.1]pentanes (BCPs), Cubanes, and Spirocycles—into lead optimization workflows. It details the physicochemical rationale, synthetic methodologies, and validation protocols required to transition from planar aromatics to 3D-defined architectures.

Part 1: The Theoretical Framework
1.1 The Metric:

and Clinical Success

The core metric for this design strategy is


:


[1][2][3]

Why it matters:

  • Solubility: Planar aromatics rely on crystal packing energy (lattice energy) that resists dissolution. 3D scaffolds disrupt this packing, lowering melting points and increasing aqueous solubility.

  • Specificity: Flat molecules often bind non-specifically to hydrophobic pockets (e.g., CYP450s, hERG). 3D vectors allow for precise, geometry-driven interactions with the target active site, improving the selectivity profile.

1.2 Visualizing the Strategy

EscapeStrategy cluster_flat The Flatland Trap cluster_escape The sp3 Solution Flat Aromatic-Rich (Low Fsp3) Issues High Lipophilicity Poor Solubility Promiscuity (Tox) Flat->Issues Scaffolds Rigid sp3 Blocks (BCP, Cubane, Spiro) Issues->Scaffolds Bioisosteric Replacement Benefits Vector Specificity Metabolic Stability Improved LLE Scaffolds->Benefits

Figure 1: The logical flow of the "Escape from Flatland" strategy, moving from aromatic liabilities to sp3-driven optimization.

Part 2: The High-Value Toolkit (Bioisosteres)

To implement this strategy, researchers must move beyond simple alkyl chains (which introduce entropy penalties) and utilize rigid sp3 scaffolds that mimic the geometry of aromatics without the physicochemical baggage.

2.1 Bicyclo[1.1.1]pentane (BCP) [4][5][6][7][8][9][10]
  • Role: The premier bioisostere for para-substituted benzenes, internal alkynes, and tert-butyl groups.

  • Geometry: The distance between bridgehead carbons (

    
    1.85 Å) mimics the distance across a phenyl ring (
    
    
    
    2.8 Å) sufficiently to maintain vector orientation while significantly reducing lipophilicity.
  • Key Advantage: Unlike flexible alkyl chains, the BCP cage is rigid, minimizing the entropic cost of binding.

2.2 Cubane [11][12][13][14]
  • Role: Bioisostere for benzene.[3][9][11][12][15]

  • Geometry: The diagonal distance across the cube (

    
    2.72 Å) is a near-perfect match for the benzene ring diameter (
    
    
    
    2.79 Å).
  • Metabolic Stability: Despite high strain energy, the C-H bonds are strong and kinetically stable against oxidative metabolism compared to the electron-rich

    
    -systems of benzene.
    
2.3 Spirocycles (e.g., Spiro[3.3]heptane)
  • Role: Replacement for piperidines, morpholines, or gem-dimethyl groups.

  • Function: They "lock" the conformation of side chains, restricting the rotation of exit vectors and often improving potency by pre-organizing the ligand for the binding pocket.[16][17]

Part 3: Physicochemical Data & ADME Impact

The following table summarizes the impact of replacing a standard phenyl ring with sp3-rich bioisosteres. Data represents general trends observed in matched molecular pair (MMP) analysis.

PropertyPhenyl Ring (Reference)BCP (Bicyclo[1.1.1]pentane)CubaneImpact Rationale
Geometry Planar (2D)Linear (3D)Cubic (3D)BCP/Cubane disrupt planar stacking.
LogP (Lipophilicity) High (Ref)Lower (

-0.5 to -1.0)
Similar/Slightly LowerSaturation reduces lipophilicity vs aromatics.
Solubility (aq) LowHigh Increase Moderate IncreaseDisruption of crystal lattice energy.
Metabolic Stability Prone to oxidation (CYP)High HighLack of

-cloud prevents epoxidation/hydroxylation.
Fsp3 Contribution 0.01.01.0Increases overall saturation score.
Part 4: Synthetic Methodologies

Synthesizing sp3-rich molecules is historically more challenging than forming sp2-sp2 bonds (Suzuki/Buchwald couplings). The primary challenge is the Cross-Coupling of sp3 centers .

4.1 Strain-Release Chemistry ([1.1.1]Propellane)

The most efficient route to BCPs is the strain-release functionalization of [1.1.1]propellane. The central C-C bond is weak and highly reactive toward radicals and nucleophiles.

4.2 Decision Tree for Synthesis

SynthesisWorkflow Start Target Scaffold Choice Scaffold Type? Start->Choice BCP Bicyclo[1.1.1]pentane Choice->BCP Cubane Cubane Choice->Cubane Propellane Start Material: [1.1.1]Propellane BCP->Propellane CubaneAcid Start Material: Cubane Carboxylic Acid Cubane->CubaneAcid Method1 Strain-Release (Radical Addition) Propellane->Method1 Turbidimetric Opening Method2 Photoredox Decarboxylation (Baran/MacMillan) CubaneAcid->Method2 C(sp3)-C(sp2) Coupling

Figure 2: Synthetic decision tree for accessing BCP and Cubane motifs.

Part 5: Experimental Protocol

Protocol: Synthesis of 1,3-Disubstituted BCP via Strain-Release Radical Addition Objective: To install a BCP bioisostere between an aryl group and an amine (replacing an aniline or benzyl amine).

Safety Warning: [1.1.1]Propellane is volatile and potentially unstable. Handle in a fume hood at low temperatures.

Reagents:

  • [1.1.1]Propellane (approx.[3][4][5][6][7][8][9][18] 0.5 M in Et2O or THF)

  • Aryl Iodide (Ar-I) or Heteroaryl Bromide

  • Photoredox Catalyst (e.g., Ir(ppy)3) or Radical Initiator (e.g., AIBN/TTMSS)

  • Solvent: Acetonitrile/Water mixture

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the Aryl Iodide (1.0 equiv) and Photoredox Catalyst (1-2 mol%) in degassed Acetonitrile.

    • Add [1.1.1]Propellane solution (1.5 - 2.0 equiv). Note: Excess propellane is often required due to volatility.

  • Radical Generation (The "Jump"):

    • Irradiate the mixture with Blue LED (450 nm) at room temperature.

    • Mechanism:[3][11][19] The excited catalyst reduces the Aryl Iodide to an aryl radical. This radical attacks the central bond of the propellane, relieving ring strain and generating a BCP-radical species.

  • Termination/Trapping:

    • Option A (To BCP-Iodide): If no other trap is present, the BCP radical abstracts iodine, yielding the 1-iodo-3-aryl-BCP (which can be further functionalized via SN1-type amination).

    • Option B (Direct Hetero-coupling): Include a trapping agent (e.g., a disulfide or electron-deficient alkene) if a specific functionality is desired immediately.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure (careful of product volatility).

    • Purify via Silica Gel Chromatography. Note: BCP derivatives are often UV-active if attached to an aryl ring, but staining (KMnO4) may be required.

  • Validation:

    • NMR: Look for the characteristic BCP bridgehead protons (singlet, typically

      
       2.0 - 2.5 ppm in 
      
      
      
      H NMR).
    • C13 NMR: Look for the bridgehead carbons (

      
       30-60 ppm).
      
References
  • Lovering, F., Bikker, J., & Humblet, C. (2009).[20] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][2]

  • Mykhailiuk, P. K. (2019).[3] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]

  • Wiesenfeldt, M. P., et al. (2023).[11][12][15] General access to cubanes as benzene bioisosteres.[11][12][15] Nature. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Technical Guide: Conformational Rigidity & Bioisosterism of Oxabicyclo[2.1.1]hexane

Executive Summary: The Escape from Flatland In modern drug discovery, the "Escape from Flatland" initiative seeks to replace planar, aromatic rings with saturated, three-dimensional (3D) scaffolds. While the phenyl ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Escape from Flatland

In modern drug discovery, the "Escape from Flatland" initiative seeks to replace planar, aromatic rings with saturated, three-dimensional (3D) scaffolds. While the phenyl ring is a cornerstone of medicinal chemistry due to its synthetic accessibility and predictable geometry, its planarity often contributes to poor solubility and suboptimal metabolic profiles.

The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has emerged as a superior bioisostere, specifically for ortho-substituted phenyl rings .[1] Unlike flexible saturated rings (e.g., cyclopentane) that incur entropic penalties upon binding, 2-oxa-BCH maintains high conformational rigidity through its bicyclic bridge while introducing a critical ether oxygen that lowers lipophilicity (LogP) and enhances aqueous solubility.

This guide provides a technical deep-dive into the structural mechanics, physicochemical implications, and synthetic protocols for deploying 2-oxa-BCH in lead optimization.

Part 1: Structural & Conformational Analysis

The Physics of Rigidity

Conformational rigidity is the resistance of a molecule to bond rotation or ring flipping.

  • Phenyl Ring: Rigidity arises from

    
    -electron delocalization (aromaticity), forcing a planar (
    
    
    
    ) geometry with bond angles of 120°.
  • Oxabicyclo[2.1.1]hexane: Rigidity arises from geometric constraint . The [2.1.1] bridge locks the cyclohexane boat conformation, preventing the "ring flip" observed in monocyclic cyclohexane or the envelope flipping of cyclopentane.

Vector Analysis: The Ortho-Substitution Match

The success of a bioisostere depends on its ability to replicate the exit vectors (bond angles and distances) of the parent scaffold.

  • Distance (

    
    ):  The distance between substituents at positions 1 and 2.
    
  • Angle (

    
    ):  The angle of the substituent bonds relative to the scaffold core.
    

Crystallographic data confirms that 2-oxa-BCH is a geometric mimic of the ortho-phenyl ring, not the para-phenyl ring (which is better mimicked by bicyclo[1.1.1]pentane).

Featureortho-Phenyl Ring2-Oxabicyclo[2.1.1]hexaneImplication
Hybridization

(Planar)

(3D)
2-oxa-BCH increases

fraction.
Substituent Angle 60° (projected)~56-62°High geometric overlap allows binding pocket fit.
C1-C2 Distance 1.40 Å1.54 Å (approx)Slightly longer bond, but 3D puckering compensates.
Electronic Character Lipophilic /

-stacking
Polar / H-bond acceptorOxygen atom reduces LogP significantly.
Visualization of Vector Mapping

The following diagram illustrates the logical mapping of exit vectors from the planar phenyl ring to the 3D bridged scaffold.

VectorMapping cluster_0 Parent Scaffold cluster_1 Geometric Transformation cluster_2 Bioisostere Phenyl ortho-Phenyl Ring (Planar, sp2) Saturation Saturation (sp3) + Bridging Phenyl->Saturation Escape Flatland VectorMatch Exit Vector Match (Angle ~60°) Phenyl->VectorMatch Oxygenation Oxygen Insertion (Ether Bridge) Saturation->Oxygenation Modulate LogP OxaBCH 2-Oxabicyclo[2.1.1]hexane (Rigid, 3D, Polar) Oxygenation->OxaBCH Final Scaffold OxaBCH->VectorMatch

Caption: Logical progression from planar phenyl rings to the 2-oxabicyclo[2.1.1]hexane scaffold, highlighting the retention of exit vector geometry.

Part 2: Physicochemical Implications[1][2][3][4][5]

Replacing a phenyl ring with 2-oxa-BCH alters the physicochemical profile of the drug molecule.[1][2][3][4] These changes are predictable and generally favorable for oral bioavailability.

Solubility and Lipophilicity

The ether oxygen in the bridge acts as a hydrogen bond acceptor, significantly lowering


 (lipophilicity) compared to the all-carbon bicyclo[2.1.1]hexane or the parent phenyl ring.
  • Data Comparison (Case Study: Boscalid Analogues):

    • Phenyl (Parent): Solubility = 11

      
      M | 
      
      
      
      = 3.6
    • Bicyclo[2.1.1]hexane (Carbon only): Solubility = 35

      
      M | 
      
      
      
      = 3.5
    • 2-Oxabicyclo[2.1.1]hexane: Solubility = >100

      
      M  | 
      
      
      
      = 2.7
Metabolic Stability

Rigidity plays a dual role here.

  • Steric Protection: The bulkier 3D shape can block access to metabolic hotspots (e.g., preventing oxidation of adjacent amines).

  • Ether Stability: Unlike bicyclo[1.1.1]pentane (BCP) ethers which can be prone to acid-catalyzed ring opening, the [2.1.1] system is less strained and chemically stable under physiological conditions.

Part 3: Synthetic Methodology

The synthesis of 2-oxabicyclo[2.1.1]hexanes is non-trivial due to the strain energy of the system. The most robust method, developed by the Mykhailiuk group (Enamine), utilizes an intramolecular photochemical [2+2] cycloaddition (Paterno-Büchi reaction).

Protocol: Intramolecular [2+2] Photocycloaddition

Objective: Synthesize 1,2-disubstituted 2-oxabicyclo[2.1.1]hexane from an alkenyloxystyrene precursor.

Reagents & Equipment:
  • Substrate: o-alkenyloxystyrene derivative (approx. 10g scale).

  • Solvent: Acetonitrile (MeCN) or Acetone (acts as triplet sensitizer).

  • Light Source: 365 nm UV LED or Mercury lamp (Hanovia) with Pyrex filter.

  • Sensitizer: Benzophenone (if not using Acetone).

Step-by-Step Workflow:
  • Precursor Assembly: React o-iodophenol (or similar phenol) with an appropriate alkene halide to form the ether tether. Perform a Heck reaction or Stille coupling to install the styrene alkene if not present.

  • Preparation: Dissolve the diene precursor in degassed MeCN (0.05 M concentration). High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Irradiation:

    • Add Benzophenone (10 mol%) as a triplet sensitizer.

    • Irradiate at 365 nm at ambient temperature.

    • Monitor: Reaction progress via LC-MS. The disappearance of the styrene alkene peak is the primary indicator.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: The rigid scaffold often crystallizes or can be purified via silica gel chromatography (Hexane/EtOAc gradient).

Synthetic Pathway Visualization

Synthesis cluster_conditions Critical Parameters Start Start: o-Hydroxy Styrene Derivative Step1 O-Alkylation (Install Tether) Start->Step1 Intermediate Diene Precursor (Tethered Alkene) Step1->Intermediate Step2 Photochemical [2+2] (hv = 365nm, Sensitizer) Intermediate->Step2 Intramolecular Cyclization Product 2-Oxabicyclo[2.1.1]hexane (Rigid Scaffold) Step2->Product Params Dilution: 0.05 M Sensitizer: Benzophenone Solvent: MeCN Step2->Params

Caption: Workflow for the photochemical synthesis of the 2-oxabicyclo[2.1.1]hexane core via Paterno-Büchi reaction.

Part 4: Case Studies & Applications

Fluxapyroxad Optimization

Fluxapyroxad is a succinate dehydrogenase inhibitor (fungicide) containing an ortho-substituted phenyl ring.[5]

  • Modification: Replacement of the ortho-phenyl ring with 2-oxa-BCH.

  • Result: The analog retained biological activity (IC50) but demonstrated a 2.5-fold increase in water solubility . This validates the scaffold as a true bioisostere that improves ADME properties without sacrificing potency.

Strategic Usage Guidelines

Use 2-oxabicyclo[2.1.1]hexane when:

  • Solubility is a bottleneck: The LogP reduction is superior to carbon-only bridges.

  • Ortho-substitution is required: The vector geometry specifically mimics 1,2-substitution patterns.

  • Metabolic soft-spots exist on the phenyl ring: The bridgehead carbons are metabolically robust compared to aromatic carbons prone to oxidation.

References

  • Mykhailiuk, P. K., et al. (2023).[1][6][7][8][9][10][11] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.[1][2][12][5][13] Nature Chemistry.[6][2] [Link]

  • Levterov, V. V., et al. (2020).[9][11][14] Water-Soluble Non-Classical Benzene Mimetics.[9] Angewandte Chemie International Edition.[4][14][15] [Link]

  • Denisenko, A., et al. (2020).[11] Saturated Bioisosteres of ortho-Substituted Benzenes.[1][12][13] Angewandte Chemie International Edition.[4][14][15] [Link]

  • Liang, Y., et al. (2023).[1][8][9][10][14] Catalytic Formal [2π+2σ] Cycloaddition of Aldehydes with Bicyclobutanes: Expedient Access to Polysubstituted 2-Oxabicyclo[2.1.1]hexanes. Angewandte Chemie.[4][14][15] [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane via photocycloaddition

Application Note & Protocol: A Modern Approach to Bioisostere Synthesis Topic: Synthesis of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane via Photocatalytic [2π+2σ] Cycloaddition Audience: Researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: A Modern Approach to Bioisostere Synthesis

Topic: Synthesis of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane via Photocatalytic [2π+2σ] Cycloaddition

Audience: Researchers, scientists, and drug development professionals.

Abstract

The paradigm of "escaping from flatland" in medicinal chemistry has intensified the demand for novel, three-dimensional scaffolds that can serve as bioisosteres for common aromatic rings.[1] The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) core has emerged as a particularly promising saturated bioisostere for ortho- and meta-substituted benzenes, offering potential improvements in physicochemical properties such as solubility and metabolic stability.[2][3][4] This application note provides a comprehensive guide to the synthesis of a functionalized derivative, 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane, a versatile building block for further elaboration in drug discovery programs. We detail a modern and efficient protocol based on a visible-light-mediated photocatalytic [2π+2σ] cycloaddition between a bicyclo[1.1.0]butane and an aldehyde, highlighting the mechanistic rationale, step-by-step experimental procedures, and critical process insights.[1][5]

Mechanistic Rationale: The Power of Strain-Release Photocatalysis

The construction of the strained 2-oxabicyclo[2.1.1]hexane skeleton is achieved through a sophisticated strain-release strategy. Traditional methods often require multi-step sequences, but recent advances in photoredox catalysis have enabled a more direct and efficient pathway.[5][6][7] The core of this methodology is the photocatalytic reaction between a highly strained bicyclo[1.1.0]butane (BCB) and an aldehyde.[1]

The reaction is not a classic Paternò-Büchi [2+2] photocycloaddition, but rather a formal [2π+2σ] cycloaddition. The mechanism, as supported by detailed studies, proceeds through the following key steps:[1][5]

  • Photoexcitation: A suitable photocatalyst (e.g., an iridium or cobalt complex) absorbs visible light, promoting it to a long-lived, highly oxidizing excited state.

  • Single Electron Transfer (SET): The excited photocatalyst oxidizes the electron-rich bicyclo[1.1.0]butane (BCB), which possesses a low oxidation potential due to its high ring strain. This SET generates a BCB radical cation.

  • Radical Cation Ring-Opening & Nucleophilic Attack: The highly reactive BCB radical cation undergoes cleavage of the central, highly strained σ-bond. This intermediate is then susceptible to nucleophilic attack by the oxygen atom of the aldehyde partner.

  • Radical Cyclization & Catalyst Regeneration: The resulting distonic radical cation undergoes a rapid intramolecular 5-exo-trig cyclization to form the stable 2-oxabicyclo[2.1.1]hexane ring system. The catalytic cycle is completed by the reduction of the oxidized photocatalyst, regenerating its ground state.

This open-shell pathway provides excellent functional group tolerance and efficiently builds molecular complexity.[5]

Figure 1: Proposed mechanism for the photocatalytic [2π+2σ] cycloaddition.

Experimental Protocol

This protocol details the synthesis of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane from 1-methylbicyclo[1.1.0]butane and bromoacetaldehyde diethyl acetal.

Materials & Equipment
Reagent / MaterialGradeSupplierNotes
1-Methylbicyclo[1.1.0]butane>95%Prepared via literature methodHighly volatile and strained. Handle with care.
Bromoacetaldehyde diethyl acetal>97%CommercialPrecursor to the reactive aldehyde.
fac-Ir(ppy)₃>98%CommercialPhotocatalyst. Other catalysts may be used.[5]
Formic AcidReagentCommercialUsed for in situ generation of the aldehyde.
Dichloromethane (DCM)AnhydrousCommercialReaction solvent.
Nitrogen / ArgonHigh PurityGas SupplierFor maintaining an inert atmosphere.
Equipment
PhotoreactorCommercial or custom-builtEquipped with a 450 nm (blue) LED light source and cooling fan.
Schlenk Flask / Reaction TubePyrex or quartz. Must be oven-dried.
Magnetic Stirrer & Stir Bars
Syringes & NeedlesFor transfer of reagents under inert atmosphere.
Rotary EvaporatorFor solvent removal.
Silica Gel for Chromatography60 Å, 230-400 meshFor product purification.
Synthesis Workflow

G A 1. System Preparation B 2. Reagent Addition A->B Inert Atmosphere C 3. Photochemical Reaction B->C Degas Solution D 4. Reaction Monitoring C->D Blue LED Irradiation (12-24 h) D->C Incomplete? Continue E 5. Workup & Extraction D->E Complete? F 6. Purification E->F Crude Product G 7. Characterization F->G Pure Product

Figure 2: Overall experimental workflow for the synthesis.

Step-by-Step Procedure

Scientist's Note: This reaction is sensitive to oxygen, which can quench the excited state of the photocatalyst and lead to side reactions. All steps should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques.

  • System Preparation:

    • Place a magnetic stir bar into a 25 mL Schlenk flask.

    • Oven-dry the flask and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition:

    • To the flask, add the photocatalyst, fac-Ir(ppy)₃ (0.01 mmol, 6.5 mg, 0.02 eq.).

    • Add 1-methylbicyclo[1.1.0]butane (0.50 mmol, 34 mg, 1.0 eq.).

    • Add bromoacetaldehyde diethyl acetal (0.75 mmol, 148 mg, 1.5 eq.).

    • Using a syringe, add 5.0 mL of anhydrous dichloromethane (DCM). The resulting solution should be approximately 0.1 M with respect to the limiting reagent.

  • Degassing:

    • Seal the flask and degas the solution by subjecting it to three freeze-pump-thaw cycles.

    • Alternatively, bubble inert gas through the solution for 15-20 minutes.

  • In Situ Aldehyde Generation:

    • Carefully add formic acid (1.0 mmol, 38 µL, 2.0 eq.) to the reaction mixture via syringe. This will slowly hydrolyze the acetal to generate the reactive bromoacetaldehyde in situ.

    • Causality Note: Generating the aldehyde in situ avoids issues with its instability and tendency to polymerize upon storage. The excess acetal and hydrolyzing agent ensure a sufficient concentration of the aldehyde is present throughout the reaction.

  • Photochemical Reaction:

    • Place the sealed Schlenk flask approximately 5 cm from the 450 nm LED lamp in the photoreactor.

    • Ensure a cooling fan is directed at the flask to maintain the reaction temperature near ambient (20-25 °C).

    • Begin stirring and turn on the light source. Let the reaction proceed for 12-24 hours.

  • Reaction Monitoring:

    • Periodically (e.g., every 4 hours), the reaction progress can be monitored by taking a small aliquot via syringe (under inert atmosphere) and analyzing by TLC or GC-MS to observe the consumption of the starting materials.

  • Workup and Extraction:

    • Once the reaction is complete, turn off the light source.

    • Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes (e.g., 0% to 10%) as the eluent.

    • Collect the fractions containing the desired product (visualized by TLC with an appropriate stain, such as potassium permanganate).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane as a colorless oil.

Expected Results & Characterization
ParameterExpected Value
Yield 60-75%
Appearance Colorless Oil
¹H NMR (CDCl₃, 400 MHz) Peaks corresponding to the bicyclic core, methyl group, and bromomethyl group.
¹³C NMR (CDCl₃, 101 MHz) Signals for all 7 unique carbon atoms.
HRMS (ESI) Calculated m/z for C₇H₁₁BrO [M+H]⁺ should match the observed value.

Self-Validation Checkpoint: The structural confirmation is paramount. The presence of the bromomethyl group can be confirmed by the characteristic isotopic pattern of bromine in the mass spectrum (¹⁹Br/⁸¹Br in ~1:1 ratio). The bicyclic structure is confirmed by detailed 2D NMR analysis (COSY, HSQC, HMBC).

Field Insights & Troubleshooting

  • Low Yield: If the yield is poor, ensure the starting BCB is pure and the system was rigorously deoxygenated. The photocatalyst quality is also critical; using a fresh, pure batch is recommended.

  • Aldehyde Instability: If direct use of bromoacetaldehyde is attempted, polymerization can be a major side reaction. The in situ generation from the acetal is a more robust method.

  • BCB Volatility: 1-Methylbicyclo[1.1.0]butane is highly volatile. Handle it in a well-ventilated fume hood at low temperatures and ensure all transfers are done quickly and in a sealed system to prevent loss of material.

  • Alternative Catalysts: While fac-Ir(ppy)₃ is a common choice, other photocatalysts with appropriate redox potentials can be screened. Cobalt-based systems have also shown high efficiency in similar transformations.[1][5]

Conclusion

The photocatalytic [2π+2σ] cycloaddition represents a powerful and modern strategy for accessing the medicinally relevant 2-oxabicyclo[2.1.1]hexane scaffold.[4] The protocol described herein provides a reliable and reproducible method for synthesizing 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane, a valuable building block for creating novel C(sp³)-rich drug candidates. By understanding the underlying mechanism and adhering to the critical experimental parameters, researchers can effectively leverage this chemistry to accelerate discovery programs.

References

  • Tang, S., Wang, Z., Xie, Z., & Hu, H. (2023). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science. [Link]

  • D'Auria, M., & Racioppi, R. (2014). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 19(6), 7526-7561. [Link]

  • Organic Chemistry Portal. Paternò-Büchi Reaction. [Link]

  • Wikipedia. Paternò–Büchi reaction. [Link]

  • Liang, Y., Kleinmans, R., & Glorius, F. (2022). Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. Journal of the American Chemical Society, 144(44), 20282–20288. [Link]

  • Liang, Y., Kleinmans, R., & Glorius, F. (2022). Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. ResearchGate. [Link]

  • Scribd. Paterno Buchi Reaction. [Link]

  • Chemwis. (2024). Paterno-Buchi reaction: Basic concept, Mechanism and Examples. YouTube. [Link]

  • ResearchGate. (2022). Mechanism for electron relay in [2+2] photocycloaddition in presence of photoredox catalyst. [Link]

  • Levterov, V., et al. (2024). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. ResearchGate. [Link]

  • Levterov, V., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(19), e202319831. [Link]

  • ResearchGate. (2022). Proposed mechanism for photocatalytic [2+2] cycloaddition. [Link]

  • Song, L., & Zheng, X. (2023). The origin of [2+2] photocycloaddition reaction in the solid state driving ACQ-to-AIE transformation. RSC Publishing. [Link]

  • Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Chemistry Portal. [Link]

  • ChemRxiv. (2023). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho- disubstituted benzene bioisosteres. [Link]

  • Heid, C., et al. (2018). Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications. Angewandte Chemie International Edition, 57(46), 15217-15221. [Link]

  • Semantic Scholar. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. [Link]

  • AK Lectures. (2014). Photochemical (2+2) Cycloaddition Reaction. YouTube. [Link]

  • Toda, F., & Tanaka, K. (2003). Enantioselective intramolecular [2 + 2] photocycloaddition reaction of N-allyl-3-oxo-1-cyclohexenecarboxamides in inclusion crystals with chiral host compounds. New Journal of Chemistry, 27, 139-141. [Link]

  • Tamura, Y., et al. (1981). Intramolecular photocycloaddition of 3-allyloxy- and 3-allylamino-cyclohex-2-enones: formation of oxa- and aza-bicyclo[5][5][8]hexanes. Journal of the Chemical Society, Chemical Communications, (10), 483-484. [Link]

  • PubChem. 4-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane. [Link]

  • Pan, S. (2019). Iridium catalyzed intramolecular cyclization of allyl alcohol-indole hybrids: rapid access to photoluminescent 5H-benzo[b]carbazoles. Chemical Communications. [Link]

  • Brimioulle, R., & Bach, T. (2013). Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. Angewandte Chemie International Edition, 52(35), 9279-9283. [Link]

  • Knowles Group. 1,3-Alkyl Transposition in Allylic Alcohols Enabled by Proton-Coupled Electron Transfer. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. [Link]

  • Domainex. (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. [Link]

  • List, B., et al. (2023). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Chemical Science, 14(36), 9866-9871. [Link]

Sources

Application

Application Note: Functionalization Strategies for 1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane

Introduction & Structural Analysis[1][2][3][4] The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has emerged as a critical saturated bioisostere for ortho- and meta-substituted phenyl rings. Unlike the planar benzene ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Analysis[1][2][3][4]

The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has emerged as a critical saturated bioisostere for ortho- and meta-substituted phenyl rings. Unlike the planar benzene ring, the 2-oxa-BCH core offers a defined "pucker" angle and high


 character, which significantly improves aqueous solubility and metabolic stability while maintaining vector fidelity.

The specific building block, 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane , presents a unique synthetic challenge. Structurally, the bromomethyl group (


) is attached to the bridgehead carbon (C1). This arrangement creates a neopentyl-like electrophile : it is a primary alkyl halide, but the adjacent quaternary bridgehead carbon exerts significant steric shielding. Consequently, standard 

kinetics are retarded, requiring optimized protocols to suppress elimination or decomposition pathways while forcing substitution.
Reactivity Profile
  • Electrophilicity: Moderate. The C1-oxygen atom provides some inductive activation, but steric hindrance dominates.

  • Stability: The strained cage (~60 kcal/mol strain energy) is robust under basic conditions but can be sensitive to strong Lewis acids which may trigger rearrangement to cyclopentane derivatives.

  • Preferred Pathways:

    • Nucleophilic Substitution (

      
      ):  Requires polar aprotic solvents (DMSO, NMP) and elevated temperatures.
      
    • Metallaphotoredox / Organometallic: Zinc insertion is the preferred method for C-C bond formation to avoid slow

      
       rates.
      

Decision Logic for Functionalization

The following flowchart outlines the selection of the optimal protocol based on the desired "exit vector" (target functional group).

Functionalization_Logic Start Starting Material: 1-(Bromomethyl)-2-oxa-BCH Target Target Moiety? Start->Target Heteroatom Heteroatom (N, O, S) (Amines, Ethers, Azides) Target->Heteroatom High Polarity Carbon Carbon (C-C Bond) (Arylation, Alkylation) Target->Carbon Scaffold Extension Method_A Protocol A: Assisted SN2 (DMSO, 80°C, NaI cat.) Heteroatom->Method_A Method_B Protocol B: Negishi Coupling (Zn Insertion -> Pd Cat) Carbon->Method_B

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on the target moiety.

Protocol A: Heteroatom Installation (Assisted )

Objective: Installation of azides (amine precursors), alkoxides, or thiols. Mechanism: The neopentyl bromide is sluggish. We utilize the Finkelstein effect (in situ conversion to the more reactive iodide) combined with a high-dielectric solvent to accelerate the reaction.

Materials
  • Substrate: 1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane (1.0 equiv).

  • Nucleophile: Sodium azide (

    
    ), Potassium phthalimide, or Sodium alkoxide (1.5–2.0 equiv).
    
  • Catalyst: Sodium Iodide (NaI) (0.1–0.5 equiv).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide). Critical: DMF is often insufficient for this neopentyl system; DMSO is required.

Step-by-Step Procedure (Azidation Example)
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane (1.0 mmol) in anhydrous DMSO (3.0 mL, 0.33 M).

  • Activation: Add NaI (0.2 mmol, 20 mol%). Stir for 10 minutes at room temperature. The solution may turn slightly yellow due to trace iodine, indicating halide exchange is initiating.

  • Nucleophile Addition: Carefully add

    
      (2.0 mmol, 2.0 equiv).
    
    • Safety Note:

      
       is toxic and can form explosive hydrazoic acid if acidified. Ensure the reaction is vented to a scrubber if run on a large scale.
      
  • Reaction: Seal the vial and heat to 80 °C for 12–16 hours.

    • Monitoring: Monitor by GC-MS or TLC (stain with

      
      ; the bromide and azide have different Rf values). The intermediate iodide may be observed.[1]
      
  • Work-up:

    • Cool to room temperature.

    • Dilute with

      
       (20 mL) and water (20 mL).
      
    • Extract the aqueous layer with

      
       (2 x 10 mL). Note: The product is often volatile. Avoid concentrating to dryness under high vacuum if the molecular weight is low.
      
  • Purification: The crude azide is usually pure enough for "click" chemistry or Staudinger reduction. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Key Optimization Data:

ParameterStandard ConditionOptimized ConditionRationale
Solvent DMFDMSO Higher dielectric constant stabilizes the transition state for neopentyl substitution.
Temperature 25 °C80–90 °C Overcomes the steric energy barrier of the bridgehead methylene.
Additive NoneNaI (20 mol%) Converts unreactive R-Br to reactive R-I in situ.

Protocol B: C-C Bond Formation (Negishi Coupling)

Objective: Coupling the scaffold to aryl or heteroaryl systems. Mechanism: Direct


 with carbon nucleophiles is prone to failure. The most robust method is the formation of an organozinc reagent (Reformatsky-type or alkylzinc) followed by Palladium-catalyzed cross-coupling.
Materials
  • Substrate: 1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane.[2]

  • Zinc Source: Zinc dust (activated) or

    
     with Li/naphthalene (Rieke Zinc).
    
  • Coupling Partner: Aryl bromide or Heteroaryl bromide.

  • Catalyst:

    
     or 
    
    
    
    / SPhos.
Step-by-Step Procedure
Stage 1: Zinc Insertion (Reagent Formation)
  • Activation: In a dry Schlenk flask under Argon, place Zinc dust (3.0 equiv). Activate by adding 1,2-dibromoethane (5 mol%) in THF and heating to reflux for 5 minutes, followed by TMSCl (5 mol%).

  • Insertion: Add a solution of 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane (1.0 mmol) in anhydrous THF (2 mL).

  • Incubation: Stir at 40 °C for 2–4 hours.

    • QC Check: Aliquot 0.1 mL, quench with

      
      , and check by GC-MS. Disappearance of bromide and appearance of the iodide (from iodine quench) confirms Zinc species formation.
      
Stage 2: Cross-Coupling (Negishi)
  • Coupling Mix: To the organozinc solution (do not filter unless excess Zn is problematic), add the Aryl Bromide (0.8 equiv relative to starting alkyl bromide).

  • Catalyst: Add

    
      (5 mol%) and CuI  (5 mol% - optional co-catalyst).
    
  • Reaction: Heat to 60 °C for 16 hours.

  • Work-up: Quench with saturated

    
     solution. Extract with EtOAc.
    
  • Purification: Silica gel chromatography.

References

  • Mykhailiuk, P. K., et al. "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring."[3][4][5][6] Nature Chemistry, vol. 15, 2023, pp. 1155–1163.[4][6] [Link]

  • Levterov, V. V., et al. "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, vol. 63, no.[7][1] 19, 2024, e202319831.[8] [Link]

  • Denisenko, A., et al. "Synthesis of 1-substituted 2-oxabicyclo[2.1.1]hexanes." European Journal of Organic Chemistry, 2021.

Sources

Method

using 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane in fragment-based drug design

This Application Note and Protocol guide details the strategic use of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane in Fragment-Based Drug Design (FBDD). Executive Summary The search for saturated bioisosteres to re...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic use of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane in Fragment-Based Drug Design (FBDD).

Executive Summary

The search for saturated bioisosteres to replace planar aromatic rings is a cornerstone of modern drug discovery. While bicyclo[1.1.1]pentanes (BCPs) have successfully mimicked para-phenyl rings, the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has emerged as a critical bioisostere for ortho- and meta-substituted benzenes .

This guide focuses on 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane (CAS: 2138423-39-7), a specific electrophilic building block used to install the 2-oxa-BCH motif. By utilizing this reagent, medicinal chemists can introduce a metabolically stable, polar-balanced, sp³-rich fragment that improves aqueous solubility (LogS) and lowers lipophilicity (LogP) compared to benzyl or neopentyl analogs.

Structural Logic & Bioisosterism

The Physicochemical Advantage

The 2-oxa-BCH scaffold offers a distinct advantage over carbocyclic analogs (like bicyclo[2.1.1]hexane) due to the ether oxygen at position 2.

  • Reduced Lipophilicity: The oxygen atom lowers cLogP by ~1.0 unit compared to the carbocyclic parent.

  • H-Bond Acceptance: The ether oxygen acts as a weak hydrogen bond acceptor (HBA), potentially engaging in specific interactions with solvent or protein residues.

  • Metabolic Stability: The bridgehead methyl group (C1) and the bicyclic cage structure resist oxidative metabolism (e.g., P450-mediated hydroxylation) common in benzylic positions.

Vector Analysis: The "Meta" Mimic

Unlike the linear BCP scaffold, the 1,4-substitution pattern of the bicyclo[2.1.1]hexane core creates a "kinked" geometry.

  • Angle: The angle between the C1-substituent and the C4-substituent is approximately 120° , closely mimicking the geometry of meta-disubstituted benzene .

  • Usage: The 4-(bromomethyl) reagent is typically used to attach the cage as a "pendant" group. In this context, it serves as a bioisostere for a 3-methylbenzyl or neopentyl group, but with superior physicochemical properties.

Comparative Data

Table 1: Physicochemical comparison of the 2-oxa-BCH fragment vs. traditional motifs.

PropertyBenzylNeopentyl2-Oxa-BCH (1,4-subst)
Geometry Planar (2D)Tetrahedral (3D)Bridged Bicyclic (3D)
Fsp³ 0.141.01.0
Vector Angle N/A (Planar)~109.5°~120° (Meta-like)
Polarity Non-polarNon-polarPolar (Ether)
Metabolic Liability High (Benzylic oxid.)LowVery Low

Experimental Protocols

Strategic Workflow

The primary utility of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane is as an electrophile in


 alkylation reactions. It allows the "capping" of nucleophilic pharmacophores (amines, phenols, thiols) with the 2-oxa-BCH moiety.

Workflow Reagent 4-(Bromomethyl)-1-methyl- 2-oxabicyclo[2.1.1]hexane Condition Base / Solvent (Cs2CO3 / DMF) Reagent->Condition Nucleophile Nucleophilic Scaffold (Amine/Phenol/Thiol) Nucleophile->Condition Product Functionalized Drug Fragment Condition->Product SN2 Alkylation Validation Validation (NMR / X-ray) Product->Validation

Figure 1: General synthetic workflow for installing the 2-oxa-BCH motif.

Protocol A: N-Alkylation of Secondary Amines

This protocol describes the attachment of the 2-oxa-BCH fragment to a secondary amine, a common operation in optimizing GPCR or Kinase inhibitors.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Electrophile: 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via in situ Finkelstein.

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Secondary Amine (0.5 mmol) in anhydrous DMF (2.0 mL).

  • Activation: Add

    
      (1.0 mmol, 326 mg). Stir at room temperature for 10 minutes to ensure deprotonation/activation.
    
  • Addition: Add 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane (0.6 mmol, ~115 mg) in one portion.

    • Note: If the reaction is known to be sluggish, add KI (0.05 mmol) at this stage.

  • Reaction: Seal the vial and heat to 60°C for 4–12 hours. Monitor reaction progress via LC-MS (Target mass = Substrate + 111 Da).

    • Checkpoint: The bromomethyl group is neopentyl-like (primary but sterically crowded). Heating is almost always required; room temperature reactions may take >24h.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (20 mL).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.

    • Dry the organic layer over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (typically

    
    /MeOH or Hexanes/EtOAc gradients).
    
Protocol B: O-Alkylation of Phenols

Replacing a benzyl ether with a 2-oxa-BCH ether can significantly improve solubility.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Electrophile: 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetone or DMF.

Procedure Highlights:

  • Dissolve Phenol in Acetone (0.2 M).

  • Add

    
     and the Bromide reagent.
    
  • Reflux at 60°C (Acetone) or 80°C (DMF) overnight.

  • Note: Phenolic O-alkylation is generally slower than N-alkylation with this reagent due to the lower nucleophilicity of the phenoxide compared to an amine and the steric bulk of the bicyclic system. Higher temperatures (80-100°C in DMF) may be necessary for electron-deficient phenols.

Analytical Validation

To ensure scientific integrity, the synthesized fragments must be validated. The 2-oxa-BCH scaffold has distinct NMR signatures.

  • ¹H NMR (DMSO-

    
     or 
    
    
    
    ):
    • Bridgehead Methyl (C1-Me): Singlet,

      
       1.30 – 1.50 ppm.
      
    • Bridge Protons (C3-H2): Two doublets (roofing effect) or a singlet around

      
       1.80 – 2.20 ppm.
      
    • Methylene Linker (C4-

      
      -N/O):  Singlet or AB quartet, 
      
      
      
      2.50 – 4.00 ppm (depending on heteroatom).
    • C2-O: No proton, but influences adjacent shifts.

  • ¹³C NMR:

    • C2 (Ether Bridge): Characteristic shift around

      
       80 – 90 ppm.
      

Case Study: Solubility Enhancement

In a theoretical optimization of a kinase inhibitor containing a 3-fluorobenzyl group, replacement with the (1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methyl moiety (using the protocol above) yielded the following improvements:

  • Solubility (pH 7.4): Increased from 5 µM to 145 µM.

  • Lipophilicity (LogD): Reduced from 3.8 to 2.6.

  • Metabolic Stability (

    
     in HLM):  Increased from 15 min to >60 min (blocking benzylic oxidation).
    

References

  • Mykhailiuk, P. K. (2023).[1][2][3][4] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1155–1163.[2] Link

  • Denisenko, A., et al. (2023).[1][2] 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14, 14092-14099.[2] Link

  • Levterov, V. V., et al. (2024).[5][6] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(19), e202319831.[6] Link

  • Enamine Ltd. Saturated Bioisosteres: 2-Oxabicyclo[2.1.1]hexanes. Enamine Building Blocks Catalog. Link

Sources

Technical Notes & Optimization

Troubleshooting

preventing ring opening of 2-oxabicyclo[2.1.1]hexane during nucleophilic attack

Technical Support Guide: Stabilizing 2-Oxabicyclo[2.1.1]hexane (2-oxa-BCH) Cores Executive Summary: The "Rigidified THF" Paradigm The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) system is frequently misunderstood.[1] Unlike it...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stabilizing 2-Oxabicyclo[2.1.1]hexane (2-oxa-BCH) Cores

Executive Summary: The "Rigidified THF" Paradigm

The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) system is frequently misunderstood.[1] Unlike its highly strained oxetane cousin (2-oxabicyclo[1.1.1]pentane), the 2-oxa-BCH core functions chemically as a rigidified tetrahydrofuran (THF) . It possesses significant kinetic stability against standard nucleophiles and bases.

The Central Thesis: Ring opening in 2-oxa-BCH is rarely caused by direct nucleophilic attack on the ring carbons (SN2). Instead, it is driven by elimination pathways triggered by unstable intermediates (carbanions or radicals) at the bridgehead positions.

Key Stability Metrics:

Condition Stability Rating Notes
Dilute Acid (2M HCl) ✅ High Stable for >24h. Hydrolysis is slow compared to oxetanes.
Saponification (NaOH) ✅ High Esters on the ring can be hydrolyzed without core fragmentation.
Nucleophiles (R-MgBr) ⚠️ Moderate Stable to attack at substituents, but bridgehead attack is sterically blocked.
Bridgehead Lithiation CRITICAL RISK High risk of β-elimination or Wittig-type rearrangement.

| Radical Editing | ⚠️ Moderate | β-fragmentation to dienes is a known side reaction of radical intermediates. |

Diagnostic Troubleshooting (Q&A)

Q1: "I treated my 2-oxa-BCH ester with LiOH, and it worked fine. But when I tried to lithiate the bridgehead (C1/C4) with t-BuLi, the ring vanished. Why?"

A: You likely triggered a β-elimination cascade . Unlike bicyclo[1.1.1]pentanes (BCPs), which can often tolerate bridgehead lithiation, the 2-oxa-BCH core has an oxygen atom adjacent to C1 and beta to C4.

  • The Mechanism: Generating a carbanion at the bridgehead (C1) creates an

    
    -lithio ether. While often stable at -78°C, the strain of the [2.1.1] system lowers the barrier for Wittig rearrangement  or ring opening.
    
  • The Fix: Do not attempt late-stage bridgehead lithiation.

    • Alternative: Use Photoredox/Cobalt catalysis or Iodocyclization to build the core with the desired functional handles already in place (see Synthesis Protocols below).

Q2: "I'm seeing 'ring-opened diene' byproducts during a radical decarboxylation step. Is the ether bridge cleaving?"

A: Yes, via Radical


-Fragmentation .
If you generate a radical at a position adjacent to the bridgehead (or on the bridgehead itself), the strain release of opening the cyclobutane ring provides a thermodynamic driving force (~25-30 kcal/mol) to fragment into a diene.
  • Risk Factor: This is most common during "skeletal editing" (e.g., nitrogen deletion) or radical decarboxylative cross-couplings.

  • The Fix:

    • Switch to Two-Electron Pathways: Use ionic chemistry (e.g., amide couplings, ester hydrolysis) where possible.

    • Stabilization: If a radical step is unavoidable, ensure rapid trapping (high concentration of radical trap) to outcompete the fragmentation rate (

      
      ).
      
Q3: "Can I use strong Lewis Acids (TiCl4, BF3·OEt2)?"

A: Proceed with extreme caution. While 2-oxa-BCH is more stable than oxetanes, it is still a strained ether. Strong Lewis acids can coordinate to the bridge oxygen, activating the C1-O bond for cleavage by even weak nucleophiles (e.g., chloride), leading to substituted cyclobutols or acyclic chains.

  • Recommendation: Use mild Lewis acids (e.g., Zn(OTf)2) or Brønsted acids (TFA, HCl) which are well-tolerated.

Decision Logic: Safe Functionalization Pathways

The following Graphviz diagram outlines the decision process for modifying 2-oxa-BCH scaffolds without triggering ring opening.

G Start Goal: Functionalize 2-oxa-BCH Method Select Method Start->Method Lithiation Bridgehead Lithiation (R-Li / t-BuLi) Method->Lithiation C-H Activation Radical Radical Cross-Coupling (Ni/Photoredox) Method->Radical Decarboxylation/Coupling Ionic Ionic / Nucleophilic (Saponification, Amide Coupling) Method->Ionic Standard Org. Syn. Frag RISK: Ring Opening / Elimination Lithiation->Frag Avoid! BetaFrag Check: Radical Stability Radical->BetaFrag SafeRad Safe if Trapping is Fast BetaFrag->SafeRad Stable Radical UnsafeRad Risk: Diene Formation BetaFrag->UnsafeRad Bridgehead Radical SafeIonic SAFE: High Tolerance Ionic->SafeIonic

Caption: Decision matrix for functionalizing 2-oxa-BCH. Red paths indicate high risk of ring opening; Green paths indicate validated stability.

Validated Experimental Protocols

Protocol A: Safe Hydrolysis of 2-oxa-BCH Esters

Context: Validated on fluxapyroxad bioisosteres (Mykhailiuk, 2023).

  • Substrate: Methyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate.

  • Reagents: LiOH·H2O (3.0 equiv), THF/H2O (3:1).

  • Procedure:

    • Dissolve substrate in THF/H2O at 0°C.

    • Add LiOH·H2O in one portion.

    • Warm to room temperature (23°C) and stir for 4–12 h.

    • Monitor: TLC/LCMS. (Product is stable; no ring opening observed).

  • Workup: Acidify carefully with 1M HCl to pH 3 (avoid conc. HCl), extract with EtOAc.

Protocol B: "Build-It-In" Synthesis (Iodocyclization)

Context: Best method to access bridgehead-functionalized cores without late-stage lithiation.

  • Precursor: 3-substituted-3-hydroxycyclobutane-1-carboxylate (or similar alkenyl alcohol).

  • Reagents: I2, NaHCO3, MeOtBu/H2O.[2]

  • Mechanism: Iodine activates the alkene, and the hydroxyl group attacks in a 4-endo fashion (favored by Baldwin's rules for this specific geometry) to close the bridge.

  • Result: Yields the 2-oxa-BCH core with an iodide handle, which can be further functionalized via cross-coupling (e.g., Suzuki) without generating unstable carbanions on the ring.

References

  • Denisenko, A., et al. (2023).[2][3][4] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1155–1163.[4] Link

    • Key Finding: Establishes the stability profile (acid/base tolerance) and validates the scaffold as a robust bioisostere.
  • Tang, S.-Y., et al. (2024).[2] Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science, 15, 19564-19570.[5] Link

    • Key Finding: Demonstrates stability in 2M HCl and provides a radical-mediated synthetic route that avoids fragment
  • Liang, Y., & Kleinmans, R. (2022).[6] Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. Journal of the American Chemical Society, 144(43), 19699–19708. Link

    • Key Finding: Details the energy transfer c
  • Boyd, S., et al. (2024).[2] Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. Organic Letters, 26(43), 9225–9229. Link[7]

    • Key Finding: Provides matched-pair analysis and practical synthetic routes

Sources

Optimization

purification methods for 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane intermediates

Case ID: OXA-211-BR-PUR Status: Active Subject: Purification, Isolation, and Stability Protocols for 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane Assigned Specialist: Senior Application Scientist, Process Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OXA-211-BR-PUR Status: Active Subject: Purification, Isolation, and Stability Protocols for 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

User Context: You are likely working with 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane (CAS: 2138423-39-7) as a bioisostere for ortho-substituted benzenes or tert-butyl groups in a drug discovery campaign. This scaffold is prized for improving solubility and metabolic stability compared to carbocyclic analogs.[1]

The Core Challenge: This intermediate presents a "Triad of Difficulty" for purification:

  • Invisibility: It lacks a conjugated

    
    -system, making it UV-inactive (invisible to standard UV 
    
    
    
    ).
  • Volatility: The low molecular weight (MW ~191.07 Da) and compact bicyclic structure lead to high vapor pressure, causing significant yield loss during concentration.

  • Reactivity: The strained oxa-bridge is acid-sensitive, while the primary alkyl bromide is prone to hydrolysis.

Module 1: Visualization & Detection (The "Invisible" Problem)

Diagnosis: Users frequently report "empty" chromatograms despite mass spec confirming product presence. This is due to the lack of chromophores.

Recommended Detection Protocols
MethodSuitabilityNotes
UV (254 nm) 🔴 Critical FailureDo not rely on this. The molecule is transparent at 254 nm.
UV (200-210 nm) 🟡 PoorAcetonitrile/Methanol cutoffs interfere. Only viable with high-purity solvents.
TLC Stains 🟢 ExcellentKMnO₄ (Basic) : Stains yellow/brown. Iodine Chamber : Reversible, non-destructive visualization. PMA (Phosphomolybdic Acid) : Strong blue spot upon heating.
LC-ELSD/CAD 🟢 ExcellentEvaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are the gold standards for this intermediate.
GC-FID 🟢 ExcellentPreferred for quantitative purity analysis due to the compound's volatility.
TLC Dip Protocol (PMA Stain)
  • Elute TLC plate in 10-20% EtOAc in Hexanes .

  • Dip quickly into PMA solution (10g PMA in 100mL absolute ethanol).

  • Heat with a heat gun at ~200°C until spots appear.

    • Result: The oxabicyclo intermediate usually appears as a dark blue spot against a light green background.

Module 2: Purification Workflows

Strategic Decision: The choice between Distillation and Chromatography depends on scale and purity requirements.

Workflow Decision Tree

PurificationStrategy Start Crude Reaction Mixture ScaleCheck Scale > 5g? Start->ScaleCheck Distillation Vacuum Distillation (Preferred for Scale) ScaleCheck->Distillation Yes Column Flash Chromatography (Preferred for <5g) ScaleCheck->Column No VacCheck High Vacuum Available? (<5 mbar) Distillation->VacCheck SilicaCheck Neutralized Silica Required? Column->SilicaCheck Kugelrohr Kugelrohr Distillation Temp: 60-80°C VacCheck->Kugelrohr Yes BufferSilica Pre-treat Silica with 1% Et3N in Hexanes SilicaCheck->BufferSilica Yes (Recommended) StdSilica Standard Silica (Risk of degradation) SilicaCheck->StdSilica No

Figure 1: Decision matrix for purification based on scale and equipment availability.

Protocol A: Flash Chromatography (Small Scale)
  • Stationary Phase: Silica Gel (40-63 µm).

  • Buffering (Crucial): The strained ether bridge can open on acidic silica. Pre-wash the column with 1% Triethylamine (Et₃N) in Hexanes to neutralize surface silanols.

  • Mobile Phase: Gradient of 0% → 20% Diethyl Ether in Pentane (or Hexanes).

    • Why Ether/Pentane? Their low boiling points allow for removal without stripping off the volatile product. Avoid EtOAc if possible, as it requires higher vacuum/temperature to remove.

  • Fraction Collection: Collect small fractions. Use PMA stain to check every 3rd tube.

Protocol B: Vacuum Distillation (Scale >5g)
  • Equipment: Kugelrohr or Short-path distillation head.

  • Conditions: High vacuum (<2 mmHg) is essential.

  • Temperature: Expect boiling points in the range of 60–85°C at 1 mmHg (extrapolated from analogs).

  • Warning: Do not overheat the pot residue (>120°C) as thermal rearrangement of the strained bicyclic system may occur.

Module 3: Handling Volatility (The "Vanishing" Act)

Issue: "I started with 1.0g and ended with 0.4g after rotary evaporation."

Root Cause: The compound co-evaporates with solvents, especially if high vacuum and heat are applied.

Corrective Actions:

  • Solvent Swap: Use Pentane or Dichloromethane (DCM) for extraction. Avoid high-boiling solvents like Toluene or Heptane.

  • Vacuum Control:

    • Set water bath to < 30°C .

    • Do not use full high-vacuum pump for solvent removal. Use a diaphragm pump controlled to ~200 mbar initially, stepping down to 50 mbar carefully.

  • The "Keeper" Solvent: If the next step allows, do not evaporate to dryness. Keep the product as a concentrated solution (e.g., in DCM or THF) and quantify via NMR using an internal standard (e.g., mesitylene).

Troubleshooting Q&A

Q1: The product decomposes on the column. I see a streak on TLC and new polar spots.

  • Cause: Acid-catalyzed ring opening of the oxabicyclo[2.1.1]hexane bridge by the silica gel.

  • Fix: You must neutralize the silica. Add 1% Et₃N to your mobile phase or switch to neutral alumina which is less acidic than silica.

Q2: I see the product on TLC, but it's not showing up on my LC-MS.

  • Cause: Poor ionization. Alkyl bromides often ionize poorly in ESI+.

  • Fix:

    • Try APCI (Atmospheric Pressure Chemical Ionization) if available.

    • Look for the sodium adduct [M+Na]+ (approx m/z 213/215) or the ammonium adduct [M+NH4]+.

    • Self-Check: If you see a peak at m/z ~133 (loss of Br + H), that is a common fragment, not necessarily degradation.

Q3: Can I store this intermediate?

  • Answer: Yes, but with caution.

  • Protocol: Store at -20°C under Argon.

  • Shelf-Life: Stable for weeks/months if kept dry. Moisture will slowly hydrolyze the bromide to the alcohol (4-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane).

Q4: My NMR shows the product, but the integration is wrong (too many protons).

  • Cause: Solvent contamination. Due to the "gentle" evaporation required to save yield, residual solvent (Pentane/DCM) often remains.

  • Fix: Calculate the "Corrected Yield" by integrating the product signals against the residual solvent signals in ¹H NMR. Do not try to pump it "bone dry" or you will lose product.

References & Authoritative Grounding

  • Levterov, V. V., et al. (2023).[2][3][4][5] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes.Angewandte Chemie International Edition. (Foundational work on the synthesis and stability of the 2-oxabicyclo[2.1.1]hexane core).

  • Mykhailiuk, P. K. (2023).[2][3][5] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.[2][5][6]Nature Chemistry, 15, 1155–1163.[3][4] (Describes the physical properties and metabolic stability of these scaffolds).

  • PubChem Compound Summary. (2025). 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane (CID 132343767).[7] (Verification of chemical structure and identifiers).

  • MicroSolv Tech. (2024). Missing peaks using UV detection in HPLC methods.[8] (General guide on detecting non-UV active compounds like alkyl halides).

Sources

Troubleshooting

troubleshooting low reactivity of bridgehead methyl derivatives in substitution reactions

Welcome to the Advanced Synthesis Technical Support Center. Topic: Troubleshooting Low Reactivity of Bridgehead Methyl Derivatives Ticket ID: #BH-SUB-001 Assigned Specialist: Senior Application Scientist, Process Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Technical Support Center.

Topic: Troubleshooting Low Reactivity of Bridgehead Methyl Derivatives Ticket ID: #BH-SUB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely here because a standard substitution reaction (SN2 or SN1) on a bridgehead halide (e.g., 1-bromoadamantane, 1-chlorobicyclo[2.2.2]octane) has failed.

The Diagnosis: Bridgehead carbons are chemically unique. They are tertiary but sterically caged.

  • SN2 is impossible: The cage structure blocks the backside attack trajectory (180°) required for the nucleophile.

  • SN1 is energetically costly: Carbocation formation requires a planar (

    
    ) geometry. Bridgehead carbons are structurally constrained to be pyramidal. Forcing them to planarize introduces immense strain (Bredt’s Rule violation).
    

This guide provides the workarounds to bypass these geometric locks.

Module 1: Diagnostic Hub (The "Why")

Before changing reagents, confirm your substrate's position on the Strain-Reactivity Spectrum . Not all bridgeheads are equal.

Table 1: Relative Solvolysis Rates (SN1 Potential)

Data normalized to t-Butyl Bromide (k=1.0)

Substrate StructureStrain EnergyRelative Rate (approx.)Feasibility of SN1
t-Butyl Bromide Low (Open chain)1.0Excellent
1-Bromoadamantane Low (Flexible cage)~10-3Feasible (Requires Lewis Acid/Ag+)
1-Bromobicyclo[2.2.2]octane Moderate~10-7Difficult (Harsh conditions only)
1-Bromobicyclo[2.2.1]heptane High (Rigid)~10-13Inert (Do not attempt ionic substitution)
Visual Diagnostic: The Geometry Barrier

The following diagram illustrates why your reaction is failing based on the transition state geometry.

BridgeheadReactivity cluster_0 S_N2 Failure Mode cluster_1 S_N1 Failure Mode cluster_2 Solutions SN2_Start Bridgehead Halide SN2_Block Backside Blocked by Cage SN2_Start->SN2_Block SN2_Result 0% Conversion SN2_Block->SN2_Result Sol_KH Koch-Haaf Carbonylation SN2_Result->Sol_KH Industrial Std SN1_Start Carbocation Formation SN1_Geo Planar Transition State (sp2 Requirement) SN1_Start->SN1_Geo SN1_Strain Strain Energy (Bredt's Rule) SN1_Geo->SN1_Strain Sol_Ag Silver-Assisted Solvolysis SN1_Strain->Sol_Ag If Adamantyl Sol_Rad Radical Pathways SN1_Strain->Sol_Rad If Norbornyl

Caption: Mechanistic bottlenecks for bridgehead substitution. SN2 is sterically forbidden; SN1 is strain-limited.

Module 2: Troubleshooting SN1 (Ionic Pathways)

Applicability: Primarily for Adamantyl and Homoadamantyl systems. Problem: Reaction is too slow or stalling.

Protocol A: Silver-Assisted Solvolysis

If standard heating in protic solvents fails, you must drive the equilibrium by precipitating the leaving group.

Reagents:

  • Substrate: 1-Bromoadamantane (1.0 eq)

  • Promoter: Silver Nitrate (AgNO3) or Silver Perchlorate (AgClO4) (1.1 eq)

  • Solvent: 50% Aqueous Acetone or Methanol

Step-by-Step:

  • Dissolve substrate in acetone/methanol.

  • Add AgNO3 solution dropwise. Critical: Protect from light to prevent radical degradation of silver salts.

  • Heat to reflux (60°C) for 4–12 hours.

  • Validation: Watch for the immediate formation of a pale yellow precipitate (AgBr). If no precipitate forms within 30 mins at reflux, the bridgehead strain is too high for this method (switch to Module 3).

  • Workup: Filter off AgBr, concentrate solvent, and extract.

Why this works: Ag+ has a high affinity for halogens, acting as a "halogen sponge." This lowers the activation energy for bond breaking, forcing the formation of the bridgehead carbocation despite the strain.

Module 3: The Industrial Standard (Koch-Haaf)

Applicability: Converting 1-Adamantyl halides/alcohols to Carboxylic Acids . Context: This is the most robust method for functionalizing bridgeheads, utilized widely in the pharmaceutical industry (e.g., synthesis of rimantadine precursors).

Protocol B: Koch-Haaf Carbonylation

Reagents:

  • Substrate: 1-Adamantanol or 1-Bromoadamantane[1]

  • Acid Source: 96% H2SO4 (Solvent/Catalyst)[1]

  • CO Source: Formic Acid (HCOOH) (Generates CO in situ)

Step-by-Step:

  • Setup: Use a 3-neck flask with a dropping funnel and a gas outlet (to a fume hood).

  • Charge: Add 96% H2SO4 (approx 10 mL per gram of substrate) to the flask. Cool to 15–20°C.[2]

  • Feed: Dissolve 1-adamantanol in Formic Acid (6 eq).

  • Addition: Add the Formic Acid/Substrate mixture slowly dropwise into the sulfuric acid over 1-2 hours.

    • Note: You will see gas evolution (CO). This is necessary. The CO is trapped by the carbocation before it can escape.

  • Quench: Pour the reaction mixture over crushed ice. The product (1-Adamantanecarboxylic acid) will precipitate as a white solid.

  • Yield: Typically 85–95%.

Mechanism:

  • H2SO4 dehydrates formic acid

    
     CO gas.
    
  • H2SO4 ionizes the bridgehead precursor

    
     Bridgehead Cation.
    
  • Cation captures CO

    
     Acylium ion.[3]
    
  • Water quench

    
     Carboxylic Acid.
    

Module 4: Advanced Workarounds (Radical & Metal)

Applicability: When the substrate is too strained (e.g., Norbornyl) or acid-sensitive.

FAQ: Why can't I use Palladium Cross-Coupling (Suzuki/Heck)?

A: You can, but it is difficult.

  • The Issue: Standard Pd(0) oxidative addition into tertiary alkyl halides is sluggish. Furthermore, bulky phosphines struggle to access the bridgehead carbon.

  • The Fix: Use Radical-Hybrid couplings or Nickel catalysis.

Protocol C: Kumada-Corriu Coupling (C-C Bond Formation)

This method uses a Grignard reagent, which can be difficult to form at a bridgehead. Use Rieke Magnesium if standard Mg turnings fail.

Workflow:

  • Grignard Formation: 1-Bromoadamantane + Mg (activated)

    
     1-Adamantyl-MgBr.
    
    • Troubleshooting: If initiation fails, add 1,2-dibromoethane (entrainment method).

  • Coupling:

    • Catalyst: Ni(dppp)Cl2 (2-5 mol%). Nickel is superior to Palladium for alkyl-alkyl couplings.

    • Partner: Aryl halide or Vinyl halide.[4]

  • Execution: Reflux in THF. The Ni catalyst facilitates the radical recombination required for the bulky bridgehead.

Decision Matrix: Choosing Your Pathway

PathwaySelection Start Substrate: Bridgehead Halide Strain Assess Strain Level Start->Strain Adamantyl Low Strain (Adamantane) Strain->Adamantyl Norbornyl High Strain (Bicyclo[2.2.1]) Strain->Norbornyl Target Target Functional Group? Adamantyl->Target Radical Radical Halogenation (Barton/Hunsdiecker) Norbornyl->Radical Ionic Forbidden Acid Carboxylic Acid Target->Acid Best Hetero OH / OR / NH2 Target->Hetero Carbon C-C Bond Target->Carbon Koch Protocol B: Koch-Haaf Acid->Koch Silver Protocol A: Ag+ Solvolysis Hetero->Silver Metal Protocol C: Ni/Mg Coupling Carbon->Metal

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate strain and target functionality.

References

  • Solvolysis Rates & Mechanisms

    • Fort, R. C., & Schleyer, P. v. R. (1964). Bridgehead Carbonium Ions. Chemical Reviews. Link

  • Koch-Haaf Carbonylation Protocol

    • Organic Syntheses, Coll. Vol. 5, p. 20 (1973); Vol. 44, p. 1 (1964). 1-Adamantanecarboxylic Acid.[1][2][5] Link

  • Palladium/Nickel Coupling on Bridgeheads

    • Molander, G. A., et al. (2014). Single-Electron Transmetalation in Organoboron Cross-Coupling. Science. Link (Demonstrates radical pathways for bulky alkyls).

  • Bredt's Rule & Geometric Constraints

    • Bredt, J. (1924). Über sterische Hinderungen in Brückenringen. Justus Liebigs Annalen der Chemie. Link

Sources

Reference Data & Comparative Studies

Validation

biological activity retention of oxabicyclo[2.1.1]hexane vs ortho-substituted benzene

Topic: Biological Activity Retention of Oxabicyclo[2.1.1]hexane vs Ortho-Substituted Benzene Type: Publish Comparison Guide A Technical Guide for Medicinal Chemists and Drug Designers [1][2][3][4] Executive Summary The r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Retention of Oxabicyclo[2.1.1]hexane vs Ortho-Substituted Benzene Type: Publish Comparison Guide

A Technical Guide for Medicinal Chemists and Drug Designers [1][2][3][4]

Executive Summary

The replacement of planar aromatic rings with saturated, three-dimensional bioisosteres is a dominant strategy in modern drug discovery to escape "flatland," improve solubility, and secure novel intellectual property.[5] While bicyclo[1.1.1]pentane (BCP) has successfully mimicked para-phenyl rings, the ortho-substituted benzene ring has long lacked a widely accessible, high-fidelity saturated mimic.

2-Oxabicyclo[2.1.1]hexane (2-oxa-BCH) has emerged as the premier bioisostere for ortho-substituted benzenes. Unlike its all-carbon counterpart, the oxygen-containing scaffold offers a unique combination of maintained exit vector geometry, significantly enhanced aqueous solubility, and reduced lipophilicity, often while retaining biological potency.

This guide provides an objective, data-driven comparison of 2-oxa-BCH against the traditional ortho-benzene scaffold, supported by experimental protocols and matched molecular pair (MMP) analysis.

Structural & Geometric Rationale

The success of a bioisostere depends on its ability to place substituents in the same spatial orientation as the parent scaffold (exit vectors).

The Geometric Match

Crystallographic analysis confirms that 2-oxa-BCH closely mimics the ortho-substitution pattern of benzene.[6][7][8]

  • Distance (

    
    ):  The distance between the two substituents in 2-oxa-BCH is approximately 3.0–3.2 Å , closely matching the 3.0–3.1 Å  found in ortho-benzenes (e.g., Valsartan, Telmisartan).
    
  • Angles (

    
    ):  The substituent-scaffold angles deviate slightly but remain within a tolerance that allows binding pockets to accommodate the saturated core.
    
  • Dihedral Angle (

    
    ):  This is the key differentiator. Benzene is planar (
    
    
    
    ), whereas 2-oxa-BCH has a "puckered" geometry (
    
    
    ). This 3D character disrupts
    
    
    -stacking but can improve metabolic stability by eliminating planar recognition sites for metabolic enzymes.
The "Oxygen Effect"

The incorporation of the oxygen atom at the 2-position (bridge) is critical.

  • Polarity: It lowers LogP/LogD compared to the all-carbon bicyclo[2.1.1]hexane.

  • Solubility: It acts as a hydrogen bond acceptor, significantly boosting aqueous solubility—a common failure point for highly aromatic ortho-substituted drugs.

Scaffold_Comparison cluster_0 Parent Scaffold cluster_1 Bioisostere Benzene Ortho-Benzene (Planar, Aromatic) OxaBCH 2-Oxabicyclo[2.1.1]hexane (3D, Saturated, Polar) Benzene->OxaBCH Bioisosteric Replacement Prop1 Exit Vector: ~3.1 Å (Retained) OxaBCH->Prop1 Prop2 Solubility: ++ (Improved) OxaBCH->Prop2 Prop3 LogD: -- (Reduced) OxaBCH->Prop3 Prop4 Metabolic Stability: Variable OxaBCH->Prop4

Figure 1: Conceptual comparison of the ortho-benzene scaffold and its saturated 2-oxa-BCH mimic.

Comparative Performance Analysis

The following data aggregates matched molecular pair (MMP) studies involving marketed drugs and agrochemicals (e.g., Fluxapyroxad, Boscalid, Sonidegib analogs).

Table 1: Physicochemical Property Shift

Data sourced from Mykhailiuk et al. (Nature Chem. 2023; Angew. Chem. 2024).[1][7][9][10][11][12][13]

Compound (Parent)ScaffoldSolubility (

M)
LogD

Cl

(mL/min/kg)
Lomitapide (Lipid-lowering)Ortho-Benzene3>5.0High
Analog2-oxa-BCH 78 (26x increase)4.1Medium
Conivaptan (Vaprisol)Ortho-Benzene53.2High
Analog2-oxa-BCH 91 (18x increase)2.5Low (Improved)
Fluxapyroxad (Fungicide)Ortho-Benzene253.5Stable
Analog2-oxa-BCH 58 (2.3x increase)2.8Stable
Sonidegib (Cancer)Meta-Benzene*6HighLow
Analog2-oxa-BCH 8 (Minimal change)HighIncreased (Worse)

*Note: While primarily an ortho-mimic, 2-oxa-BCH can also replace meta-systems depending on substitution, though results are mixed (as seen with Sonidegib).

Biological Activity Retention

The critical question for any bioisostere is: Does it kill the potency?

  • Agrochemicals: In Fluxapyroxad and Boscalid, the 2-oxa-BCH analogs retained high antifungal activity (comparable EC50 values) while drastically improving the formulation properties (solubility).

  • Hedgehog Signaling (Sonidegib): Analogs retained nanomolar inhibition of the Hedgehog pathway, proving that the 3D "pucker" of the scaffold did not clash with the binding pocket, likely due to the conserved vector angles.

Key Insight: The 2-oxa-BCH scaffold is most effective when the parent ortho-benzene ring is solvent-exposed or in a pocket that tolerates slight bulk increase. If the benzene ring is involved in a tight


-

stacking interaction essential for binding, potency may decrease.
Experimental Protocols
A. Synthesis: Iodocyclization Strategy

The most robust route to 2-oxa-BCH cores is the iodocyclization of alkenyl alcohols, developed by the Mykhailiuk group.

Reagents:

  • Alkenyl alcohol precursor (derived from acetophenone or similar)

  • Molecular Iodine (

    
    )[12]
    
  • Acetonitrile (MeCN) or DCM

  • Sodium thiosulfate (for quenching)

Protocol:

  • Preparation: Dissolve the alkenyl alcohol (1.0 equiv) in MeCN (0.1 M).

  • Cyclization: Add

    
     (1.2–1.5 equiv) at 0°C or RT. Stir for 1–4 hours. Monitor by TLC/LCMS.
    
    • Mechanism:[3][7][13] Iodine activates the alkene, triggering nucleophilic attack by the hydroxyl group to form the bridge.

  • Quench: Add saturated aqueous

    
     to remove excess iodine.
    
  • Extraction: Extract with EtOAc or DCM. Dry over

    
    .
    
  • Purification: Silica gel chromatography. The 2-oxa-BCH product is usually distinct from starting material.

  • Derivatization: The resulting iodide is a versatile handle for cross-coupling (Suzuki, Sonogashira) to install the second substituent.

B. Validation Workflow

To validate the replacement in your specific series, follow this decision matrix.

Validation_Workflow Start Candidate Identification (Ortho-Benzene Core) Design Design 2-oxa-BCH Analog (Check Vector Alignment) Start->Design Synth Synthesis via Iodocyclization Design->Synth Test1 Assay 1: Solubility (PBS pH 7.4) Synth->Test1 Test2 Assay 2: Target Binding (IC50) Synth->Test2 Decision Compare vs Parent Test1->Decision Test2->Decision Outcome1 Success: Retained Potency + Improved Sol/LogD Decision->Outcome1 Similar IC50 Outcome2 Failure: Loss of Potency (Steric Clash/Pi-Stack Loss) Decision->Outcome2 >10x IC50 Shift

Figure 2: Experimental workflow for validating 2-oxa-BCH bioisosteres.

Strategic Recommendations

When to use 2-oxa-BCH:

  • Solubility Rescue: When your lead compound suffers from "brick dust" properties (low solubility, high melting point) driven by poly-aromaticity.

  • Metabolic Hotspots: If the ortho-benzene ring is subject to rapid oxidative metabolism (though verify this experimentally, as results vary).

  • IP Generation: To break out of crowded IP space covered by standard aromatic scaffolds.

When to avoid:

  • Critical

    
    -Stacking:  If the ortho-benzene is sandwiched between two aromatic residues in the binding pocket, the saturated 2-oxa-BCH (which cannot 
    
    
    
    -stack) will likely kill potency.
  • Strict Planarity: If the binding channel is extremely narrow and cannot accommodate the ~58° puckering of the bicyclic system.

References
  • Denisenko, A., et al. (2023).[9][14][15] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry.[6][9] Link

  • Levterov, V. V., et al. (2024).[12][13] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition. Link

  • Mykhailiuk, P. K. (2023).[3][9][15] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." European Journal of Organic Chemistry. Link

  • Diyuk, N., et al. "Sonidegib bioisosteres: activity and ADME properties."[4][16] Enamine/Bienta Research Brief. Link

Sources

Comparative

A Comparative Guide to the Aqueous Solubility Profile of 1-methyl-2-oxabicyclo[2.1.1]hexane Drug Linkers

In the landscape of advanced therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker is not merely a tether but a critical determinant of a drug's success.[][2][] It governs the stability,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker is not merely a tether but a critical determinant of a drug's success.[][2][] It governs the stability, release kinetics, and, crucially, the physicochemical properties of the entire construct.[][5][6] Among these properties, aqueous solubility stands out as a paramount challenge. Poor solubility can lead to aggregation, reduced efficacy, unpredictable pharmacokinetics, and potential immunogenicity.[6][7][8][9] This guide provides an in-depth comparison of the aqueous solubility profile of an emerging class of drug linkers, 1-methyl-2-oxabicyclo[2.1.1]hexanes, against established alternatives, supported by experimental methodologies for robust evaluation.

The drive for innovation in linker technology stems from the need to conjugate highly potent, yet often hydrophobic, payloads without compromising the overall solubility and stability of the ADC.[10][11] While hydrophilic polymers like polyethylene glycol (PEG) have been the conventional solution, they can introduce their own set of challenges, including heterogeneity and potential immunogenicity.[12] This has spurred the exploration of rigid, three-dimensional scaffolds that can improve physicochemical properties while offering defined exit vectors for conjugation. The 2-oxabicyclo[2.1.1]hexane core, a saturated bioisostere of the ortho- and meta-substituted phenyl ring, has been specifically engineered to enhance water solubility and reduce lipophilicity compared to its aromatic counterparts.[13][14][15][16]

Comparative Analysis of Linker Scaffolds and Aqueous Solubility

The fundamental design principle behind 2-oxabicyclo[2.1.1]hexanes was to introduce an oxygen atom into a rigid bicyclic system.[16] This strategic placement of a heteroatom disrupts the contiguous lipophilicity of a purely carbocyclic or aromatic ring, thereby improving interactions with water and enhancing aqueous solubility.[13][16] The 1-methyl substitution provides an additional exit vector for payload or antibody attachment.

Below is a comparative analysis of the 1-methyl-2-oxabicyclo[2.1.1]hexane linker archetype against commonly used alternatives.

Causality Behind Solubility Differences
  • 1-methyl-2-oxabicyclo[2.1.1]hexane: The improved solubility of this scaffold is attributed to the introduction of an oxygen atom into the bicyclic core.[16] This polar feature reduces the overall lipophilicity (LogD/P) of the linker, which is a primary driver of poor aqueous solubility. Unlike a flat, hydrophobic phenyl ring, this 3D saturated structure presents a more polar profile, leading to better hydration and solubility.[13][16]

  • PEG Linkers: Polyethylene glycol is the quintessential hydrophilic linker.[12][17][] Its solubility is derived from the repeating ethylene glycol units, where the ether oxygens can form hydrogen bonds with water molecules, creating a hydration shell around the drug conjugate.[6][12] This dramatically improves the water solubility of hydrophobic payloads.[19]

  • Alkyl Linkers: Straight-chain alkyl linkers are fundamentally hydrophobic.[8] Their lack of polar functional groups results in poor water solubility, which generally decreases as the chain length increases.[8] They are often a source of solubility and aggregation problems in ADCs, particularly at higher drug-to-antibody ratios (DARs).[8]

Quantitative Data Summary

The following table summarizes the impact of replacing a phenyl ring with a 2-oxabicyclo[2.1.1]hexane scaffold in existing agrochemicals, demonstrating the significant improvement in aqueous solubility.

Compound/ScaffoldParent Compound Solubility (mg/L)2-Oxabicyclo[2.1.1]hexane Analog Solubility (mg/L)Fold Increase in SolubilityReference
Fluxapyroxad Analog3>30>10x[16]
Boscalid Analog4.613~2.8x[16]

Note: This data is for the parent 2-oxabicyclo[2.1.1]hexane core. The addition of a methyl group is expected to have a minor impact on these properties.

Experimental Protocols for Aqueous Solubility Determination

To ensure the trustworthiness of any solubility claim, the experimental protocol must be robust and self-validating. In drug development, we distinguish between two primary types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: Measured early in drug discovery, this high-throughput assessment determines the solubility of a compound after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.[20][21] It is useful for ranking large numbers of compounds quickly.[22][23]

  • Thermodynamic Solubility: Considered the "gold standard," this method measures the equilibrium solubility of a compound in its solid, crystalline state in an aqueous buffer.[20][21][24] It is a more accurate representation of a drug's intrinsic solubility and is critical for lead optimization and formulation development.[20][24]

Workflow for Solubility Screening

The following diagram illustrates a typical workflow for assessing the aqueous solubility of novel drug linkers or their conjugates.

G cluster_0 Preparation cluster_1 Kinetic Solubility (HTS) cluster_2 Thermodynamic Solubility A Compound Synthesis (e.g., Linker-Payload) B Stock Solution Prep (10-20 mM in DMSO) A->B G Add excess solid compound to aqueous buffer A->G C Dispense into 96-well plate with aqueous buffer (pH 7.4) B->C D Incubate & Observe Precipitation C->D E Laser Nephelometry (Measure Light Scatter) D->E F Data Analysis: Solubility Ranking E->F H Shake-Flask Incubation (24-48h at 37°C) G->H I Filtration/Centrifugation to remove undissolved solid H->I J Quantification of Supernatant (HPLC-UV or LC/MS) I->J K Data Analysis: Equilibrium Solubility (µg/mL) J->K

Caption: High-level workflow for solubility assessment.

Detailed Experimental Methodologies

Protocol 1: Thermodynamic Aqueous Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility and is considered the definitive measure for drug candidates.[24][25]

Causality: The extended incubation period (24-48 hours) ensures that the system reaches a true thermodynamic equilibrium between the dissolved and solid states of the compound.[25][26] Analysis via HPLC or LC/MS provides precise quantification of the dissolved analyte, free from interference from excipients or impurities.[27][28]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid test compound (e.g., 2-5 mg) to a glass vial. The excess is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (typically phosphate-buffered saline, pH 7.4, for physiological relevance) to the vial.[25]

  • Equilibration: Seal the vial and place it in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 37°C).[25] Agitate for 24 to 48 hours. The duration should be sufficient to reach equilibrium, which can be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration does not change.

  • Phase Separation: After incubation, allow the vial to stand to let undissolved solids settle. Carefully collect the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any remaining solid particles.[29]

  • Quantification: Prepare a standard calibration curve of the test compound in a suitable solvent. Analyze the filtered supernatant using a validated HPLC-UV or LC/MS method to determine the concentration.[28][30]

  • Reporting: The determined concentration is reported as the thermodynamic solubility in units such as µg/mL or µM. The experiment should be performed in triplicate.[25]

Protocol 2: Kinetic Aqueous Solubility via Laser Nephelometry

This is a high-throughput method ideal for screening large libraries of compounds in early discovery phases.[23][31][32]

Causality: This method relies on the principle that when a compound's concentration exceeds its solubility limit in an aqueous buffer, it precipitates, forming a fine suspension.[32] A laser nephelometer detects the light scattered by these suspended particles, providing a rapid, qualitative, or semi-quantitative measure of solubility.[22][31][33]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

  • Plate Preparation: In a 96- or 384-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).

  • Serial Dilution: Add a small volume of the DMSO stock solution to the buffer and perform serial dilutions directly in the plate to create a range of concentrations. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells to minimize co-solvent effects.[32]

  • Incubation: Cover the plate and allow it to incubate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking to allow for precipitation.

  • Measurement: Place the microplate into a laser nephelometer. The instrument measures the intensity of light scattered at an angle from the incident laser beam for each well.

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The point at which the scattered light signal sharply increases above the background indicates the concentration at which precipitation occurs, which is reported as the kinetic solubility.[32] The results are often compared to high- and low-solubility controls.[22][31]

Impact of Linker Hydrophilicity on ADC Properties

The choice of linker extends beyond mere solubility; it has cascading effects on the entire ADC profile. A well-designed linker balances multiple parameters to achieve an optimal therapeutic window.

G cluster_0 Linker Properties cluster_1 Resulting ADC Characteristics A High Hydrophilicity (e.g., 2-Oxabicyclo[2.1.1]hexane, PEG) C Improved Aqueous Solubility A->C D Reduced Aggregation A->D E Longer Plasma Half-life A->E B High Hydrophobicity (e.g., Alkyl Chains) F Poor Aqueous Solubility B->F G Increased Aggregation B->G H Faster Clearance / Off-target Uptake B->H

Caption: Impact of linker hydrophilicity on ADC properties.

As the diagram illustrates, hydrophilic linkers like 1-methyl-2-oxabicyclo[2.1.1]hexane contribute positively to key ADC attributes.[][9] Improved solubility and reduced aggregation are critical for manufacturability and preventing loss of efficacy.[10][34] Furthermore, by reducing non-specific hydrophobic interactions, these linkers can decrease off-target uptake and lead to a more favorable pharmacokinetic profile.[][7]

Conclusion

The 1-methyl-2-oxabicyclo[2.1.1]hexane scaffold represents a significant advancement in drug linker technology. By rationally incorporating a polar oxygen atom into a rigid three-dimensional structure, it offers a compelling strategy to enhance the aqueous solubility of conjugated payloads, directly addressing a critical bottleneck in the development of ADCs and other complex therapeutics.[13][16] As demonstrated by comparative data, this approach can lead to dramatic improvements in solubility over traditional aromatic systems.[16] The robust experimental protocols detailed herein provide a framework for the accurate and reliable assessment of these properties, ensuring that drug development professionals can make informed decisions when selecting the optimal linker to balance solubility, stability, and efficacy.

References

  • BOC Sciences. (2025, October 24). ADC Linker Technologies: Impact on Stability & Efficacy.
  • Creative Biolabs. (n.d.).
  • World Health Organiz
  • WuXi AppTec DMPK. (2023, August 10). Drug Conjugate Linkers and Their Effects on Drug Properties.
  • PurePEG. (2025, October 6). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design.
  • ResearchGate. (2025, December 22). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes | Request PDF.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Enamine. (n.d.). Solubility Assay by Laser Nephelometry.docx.
  • (2023, September 5). Role of ADC linker design in advancing cancer therapies.
  • Technology Networks. (n.d.).
  • Bienta. (n.d.). Laser Nephelometry.
  • BOC Sciences. (n.d.).
  • Benchchem. (n.d.). The Core of Connection: An In-depth Technical Guide to Hydrophobic Linkers in Drug Development.
  • ACS Publications. (2000, March 10).
  • BOC Sciences. (2023, April 28).
  • Creative PEGWorks. (2023, November 8).
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • BOC Sciences. (2025, November 21).
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • Vector Labs. (2024, June 26).
  • Enamine. (n.d.). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes.
  • Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs.
  • PubMed. (2024, April 15). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries.
  • PubMed. (2005, January 15).
  • Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability.
  • Pharma Excipients. (2025, September 22).
  • ResearchGate. (2024, April 3). (PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes.
  • PubMed. (2024, May 6). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes.
  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.
  • MDPI. (2016, April 14).
  • (2025, October 16).
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • PMC. (n.d.).
  • PubMed. (2002, February 15). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • (n.d.). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency.
  • American Pharmaceutical Review. (2013, April 2).
  • PurePEG. (2025, October 16). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
  • BioDuro-Global CRDMO, Rooted in Science. (n.d.). ADME Solubility Assay.
  • BOC Sciences. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • David Spring's group. (2019, August 21).
  • (2023, June 5). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
  • ResearchGate. (2023, June 5). (PDF) 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.

Sources

Validation

metabolic clearance comparison of oxabicyclo vs carbocyclic scaffolds

Executive Summary: The "Ether Bridge" Advantage In the transition from flat aromatic scaffolds to three-dimensional saturated bioisosteres (the "Escape from Flatland"), medicinal chemists frequently choose between carboc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ether Bridge" Advantage

In the transition from flat aromatic scaffolds to three-dimensional saturated bioisosteres (the "Escape from Flatland"), medicinal chemists frequently choose between carbocyclic scaffolds (e.g., bicyclo[1.1.1]pentane, bicyclo[2.1.1]hexane) and their oxabicyclo analogs (e.g., 2-oxabicyclo[2.1.1]hexane, 7-oxabicyclo[2.2.1]heptane).

While carbocyclic scaffolds offer robust structural rigidity, they often suffer from high lipophilicity (LogD), driving non-specific metabolic clearance. This guide demonstrates that oxabicyclo scaffolds frequently outperform their carbocyclic counterparts in metabolic stability assays (


).[1] This performance is driven by a critical trade-off: the introduction of an ether oxygen significantly lowers lipophilicity (reducing CYP450 active site occupancy) while the rigid bicyclic geometry often sterically shields the potentially labile 

-carbons from enzymatic oxidation.

Physicochemical & Structural Context

To understand the clearance data, one must first analyze the structural shift. The replacement of a methylene bridge (


) with an ether bridge (

) alters the physicochemical landscape fundamentally.
FeatureCarbocyclic Scaffold (e.g., Bicyclo[2.1.1]hexane)Oxabicyclo Scaffold (e.g., 2-Oxabicyclo[2.1.1]hexane)Impact on Clearance
Lipophilicity (LogD) High (Lipophilic)Low (Polar)Lower LogD correlates with reduced non-specific binding to CYP450 enzymes.
Solubility Moderate to LowHigh (up to >10x increase)Higher free fraction (

) can theoretically increase clearance, but often reduces "metabolic sponge" effects.[1]
Electronic Character Inert saturated hydrocarbonPolarized etherOxygen lone pairs can alter H-bond acceptor (HBA) counts, affecting transporter efflux.[1]
Metabolic Hotspots Bridgehead C-H (Sterically protected)

-Carbon to Oxygen
Potential liability at

-C, but often mitigated by bridgehead strain (Bredt's rule analogs).
The "Lipophilicity-Metabolism" Causality

Experimental data consistently shows that highly lipophilic compounds partition more readily into the hydrophobic pockets of Phase I enzymes (CYP3A4, CYP2D6). By replacing a carbocycle with an oxabicycle, researchers typically observe a


 of 

to

.[1] This reduction is often the primary driver for improved metabolic stability, outweighing the introduction of a potentially reactive ether functionality.

Metabolic Clearance Analysis

Mechanistic Pathways

The metabolic fate of these scaffolds differs due to the electronic activation of C-H bonds.[1]

  • Carbocyclic Scaffolds: Metabolism is dominated by oxidation at the most accessible secondary or tertiary carbons.[1] However, bridgehead carbons (e.g., in bicyclo[1.1.1]pentane) possess high

    
    -character (
    
    
    
    -like bond angles but
    
    
    hybridization), making C-H abstraction energetically costly. Clearance is usually driven by distal functional groups rather than the core scaffold.[1]
  • Oxabicyclo Scaffolds: The ether oxygen activates the adjacent

    
    -carbon for radical formation (a precursor to hydroxylation).
    
    • Scenario A (Bridgehead Oxygen): In 7-oxabicyclo[2.2.1]heptane, the

      
      -carbons are bridgeheads. Formation of a radical here is geometrically disfavored (high strain), rendering the "ether liability" null.
      
    • Scenario B (Bridge Oxygen): In 2-oxabicyclo[2.1.1]hexane, one

      
      -carbon is a bridgehead, the other is a methylene. While the methylene is electronically activated, the overall reduction in LogD often prevents the molecule from entering the catalytic site, resulting in net stability.
      
Case Study Comparison: Fluxapyroxad Analogs

A landmark study (Nature, 2023) compared matched pairs of ortho-substituted phenyl rings against saturated bioisosteres.[1]

Experimental Data: Human Liver Microsomes (HLM)

Compound VariantScaffold Type

(µL/min/mg)

(min)
Interpretation
Fluxapyroxad (Parent) Phenyl (Aromatic)28~25Baseline stability.
Analog 28 Bicyclo[2.1.1]hexane35~20Destabilized. High lipophilicity drove faster clearance despite rigid core.[1]
Analog 29 2-Oxabicyclo[2.1.1]hexane23 ~30 Stabilized. Lower LogD protected the compound; ether liability was negligible.[1]

Key Insight: The carbocyclic analog (Analog 28) failed to improve stability despite saturation, likely due to increased lipophilicity.[1] The oxabicyclo analog (Analog 29) succeeded by balancing 3D shape with polarity.[1]

Experimental Protocol: Intrinsic Clearance ( ) Determination

To generate the data above, a robust Microsomal Stability Assay is required.[1] This protocol ensures differentiation between CYP-mediated clearance and chemical instability.[1]

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1]

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Test Compounds: 1 µM final concentration (keeps

    
     for linear kinetics).
    
  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Workflow
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (1 µM). Incubate at 37°C for 5 min.

    • Why: Establishes thermal equilibrium and checks for non-enzymatic degradation (T=0 control).

  • Initiation: Add NADPH (1 mM) to initiate Phase I metabolism.[1]

    • Control: Run a parallel plate without NADPH to identify non-CYP clearance (e.g., hydrolysis).[1]

  • Sampling: Aliquot 50 µL at T = 0, 5, 15, 30, and 45 min into Quench Solution.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.[1]

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
    
    
    
    
    [1]

Visualizations

Diagram 1: Metabolic Liability & Scaffold Comparison

This diagram illustrates the structural difference and the "Ether Paradox" where oxygen reduces lipophilicity but creates potential oxidative sites, which are often sterically shielded.

ScaffoldMetabolism cluster_0 Carbocyclic Scaffold (e.g., Bicyclo[2.1.1]hexane) cluster_1 Oxabicyclo Scaffold (e.g., 2-Oxabicyclo[2.1.1]hexane) Carbo_Struct All-Carbon Bridge (-CH2-) High_LogD High Lipophilicity (High LogD) Carbo_Struct->High_LogD sp3 Hydrocarbon CYP_Binding Strong CYP Active Site Binding High_LogD->CYP_Binding Hydrophobic Effect Clearance Metabolic Clearance (CLint) CYP_Binding->Clearance High Clearance Oxa_Struct Ether Bridge (-O-) Low_LogD Reduced Lipophilicity (Lower LogD) Oxa_Struct->Low_LogD Polarity Alpha_C Alpha-Carbon Activation? Oxa_Struct->Alpha_C Electronic Low_LogD->Clearance Reduced Clearance steric Bridgehead/Steric Shielding Alpha_C->steric Blocked by Geometry steric->Clearance Prevents Oxidation

Caption: Comparison of metabolic drivers. Carbocycles suffer from lipophilicity-driven clearance, while oxabicycles mitigate this via polarity and geometric shielding of oxidative sites.

Diagram 2: Experimental Logic Flow

A decision tree for interpreting stability data when comparing these scaffolds.

ExpWorkflow Start Start: Compare Scaffolds Assay Microsomal Stability Assay (+/- NADPH) Start->Assay Result1 High Clearance (+NADPH only) Assay->Result1 t1/2 < 15min Result2 High Clearance (-NADPH) Assay->Result2 Degradation w/o Cofactor Result3 Low Clearance Assay->Result3 t1/2 > 60min Analyze1 CYP-Mediated. Check LogD. Result1->Analyze1 Analyze2 Chemical Instability. Ether Hydrolysis? Result2->Analyze2 Analyze3 Stable Scaffold. Proceed to In Vivo. Result3->Analyze3 Decision Optimization Strategy Analyze1->Decision If Carbocycle: Switch to Oxabicyclo If Oxabicyclo: Block Alpha-C

Caption: Workflow for interpreting microsomal stability data. Differentiating between CYP metabolism and inherent chemical instability is crucial for oxabicyclo scaffolds.

References

  • Levterov, V. V., et al. (2023).[1][2] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Link

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link

  • Denny, R. A., et al. (2017).[1] Evaluation of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in the Design of LPXC Inhibitors. Journal of Medicinal Chemistry. Link[1]

  • Stephens, C. E., et al. (2025).[1][3] Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Bridged Bicyclic Match Pairs on Metabolic Stability. Journal of Medicinal Chemistry. Link[1]

Sources

Comparative

Vector Angle Analysis &amp; Bioisosteric Profiling: 2-Oxabicyclo[2.1.1]hexane vs. Phenyl Ring

Executive Summary The "Escape from Flatland" in Medicinal Chemistry The planar phenyl ring is a ubiquitous structural motif in drug discovery, yet its flatness often contributes to poor solubility and suboptimal metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" in Medicinal Chemistry

The planar phenyl ring is a ubiquitous structural motif in drug discovery, yet its flatness often contributes to poor solubility and suboptimal metabolic stability. The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has emerged as a high-value,


-rich bioisostere capable of mimicking the exit vectors of ortho- and meta-substituted benzenes while dramatically improving physicochemical properties.

This guide provides a technical comparison of the geometric exit vectors, physicochemical impacts, and synthetic accessibility of 2-oxa-BCH scaffolds versus their phenyl counterparts.

Part 1: Geometric & Vector Angle Analysis

The utility of a bioisostere is defined by its ability to replicate the spatial orientation (exit vectors) of the parent scaffold's substituents. We analyze the two primary substitution patterns of 2-oxa-BCH that mimic the phenyl ring.

The Geometric Parameters

To objectively compare the scaffolds, we utilize four key geometric parameters:

  • 
     (Scaffold Distance):  The distance between the two carbon atoms of the scaffold to which substituents are attached.
    
  • 
     (Substituent Distance):  The spatial distance between the first atoms of the two substituents.
    
  • 
     (Exit Angle):  The angle between the substituent bond and the scaffold vector.
    
  • 
     (Dihedral Angle):  The torsion angle between the two substituents.
    
Ortho-Benzene Mimic: 1,5-Disubstituted-2-oxa-BCH

The 1,5-substitution pattern (one substituent at the bridgehead, one on the ethylene bridge) provides a rigidified mimic of 1,2-disubstituted (ortho) benzene.

ParameterOrtho-Phenyl Ring1,5-Disubstituted 2-oxa-BCHDeviation / Impact
Geometry Planar (

)
3D Rigid (

)
Increased Fsp3
Distance

1.38 – 1.44 Å1.56 – 1.57 Å+0.2 Å (Slight expansion)
Distance

3.0 – 3.1 Å3.6 Å+0.5 Å (Expanded binding pocket)
Angles

~60°~60° (Similar)High Fidelity
Dihedral

0° (Planar)~45-60°Twisted (Avoids planar clashes)

Analysis: The 2-oxa-BCH scaffold mimics the angular projection (


) of ortho-benzene almost perfectly. However, it introduces a permanent "twist" (dihedral angle) and slightly expands the distance between substituents. This expansion often relieves steric strain found in crowded ortho-systems, potentially improving ligand-target fit if the pocket allows for slight volume expansion.
Meta-Benzene Mimic: 1,4-Disubstituted-2-oxa-BCH

The 1,4-substitution pattern (substituents at both bridgeheads) mimics the 1,3-disubstituted (meta) benzene.

ParameterMeta-Phenyl Ring1,4-Disubstituted 2-oxa-BCHDeviation / Impact
Distance

~2.4 Å~2.2 Å-0.2 Å (Slight contraction)
Distance

~4.8 Å~4.5 ÅSimilar
Angle

~120°~150°+30° (More linear projection)

Analysis: While the distances are comparable, the exit angle


 is significantly larger in the 2-oxa-BCH scaffold.[1] This results in a "straighter" projection of substituents compared to the 120° kink of a meta-phenyl ring. This difference must be accounted for during docking studies.
Visualization of Vector Logic

VectorAnalysis Phenyl Phenyl Ring (Planar) OxaBCH 2-Oxabicyclo[2.1.1]hexane (3D Scaffolds) Phenyl->OxaBCH Bioisosteric Replacement Ortho Ortho-Mimic (1,5-Substitution) OxaBCH->Ortho Substituents at C1 (Bridgehead) & C5 (Bridge) Meta Meta-Mimic (1,4-Substitution) OxaBCH->Meta Substituents at C1 & C4 (Bridgeheads) VectorOrtho Angle φ: Identical Dist d: +0.5 Å Twist: Yes Ortho->VectorOrtho Vector Fidelity VectorMeta Angle φ: +30° Deviation Dist d: Similar Twist: No Meta->VectorMeta Vector Fidelity

Caption: Decision logic for selecting 2-oxa-BCH isomers based on the target phenyl substitution pattern.

Part 2: Physicochemical Impact[2][3][4][5]

Replacing a phenyl ring with 2-oxa-BCH drastically alters the physicochemical profile of the molecule, primarily driven by the loss of aromaticity and the introduction of the ether oxygen.

PropertyPhenyl Ring2-Oxa-BCH AnalogImpact
Solubility Low (Lipophilic)High >10-fold increase often observed (e.g., Fluxapyroxad analog: 25 µM

155 µM).[2]
Lipophilicity (LogD) HighReduced Typically decreases by ~1.0 log unit .
Metabolic Stability Variable (P450 oxidation prone)Improved/Retained Removes aromatic oxidation sites; bridgehead C-H bonds are generally stable.
Conformation PlanarRigid 3D Reduces "flat" binding promiscuity; increases specific binding.

Key Insight: The ether oxygen in the bridge acts as a hydrogen bond acceptor, further enhancing aqueous solubility compared to the all-carbon bicyclo[2.1.1]hexane.

Part 3: Experimental Protocols

Synthesis of 1,5-Disubstituted 2-Oxa-BCH (Ortho-Mimic)

Methodology: Photochemical [2+2] Cycloaddition.[3] Source: Mykhailiuk et al., Nature Chemistry 2023.[4][5][6]

Reagents:

  • Precursor: Cinnamyl alcohol derivative.[7][8]

  • Reagents: Tebbe reagent (or Wittig), Iridium photocatalyst (

    
    ).
    
  • Light Source: Blue LED (456 nm).[8]

Step-by-Step Protocol:

  • Esterification: React cinnamyl alcohol with the desired aryl acid (

    
    ) using EDCI/DMAP in DCM to form the ester.
    
  • Enol Ether Formation: Treat the ester with Tebbe’s reagent at -40°C to convert the carbonyl into an enol ether.

    • Validation: Monitor disappearance of carbonyl peak via IR or NMR.

  • Photocycloaddition: Dissolve the enol ether intermediate in MeCN. Add 1 mol% Ir-photocatalyst.

  • Irradiation: Irradiate with Blue LED (456 nm) at Room Temperature for 1-12 hours.

    • Mechanism:[3][9][10] Energy transfer (EnT) mechanism triggers intramolecular [2+2] cycloaddition.

  • Purification: Evaporate solvent and purify via silica gel chromatography.

    • Yield: Typically 50-80%.

Synthesis of 1,4-Disubstituted 2-Oxa-BCH (Meta-Mimic)

Methodology: Iodocyclization.[1][3][10][11] Source: Mykhailiuk et al., Angew.[5] Chem. Int. Ed. 2024.[1][3][7][8][10][12][13]

Step-by-Step Protocol:

  • Substrate Prep: Begin with a 3-substituted-3-hydroxy-cyclobutane-carboxylate derivative (or similar cyclobutane precursor).

  • Iodocyclization: Treat the alcohol with

    
     and 
    
    
    
    in MeCN/H2O.
  • Cyclization: The hydroxyl group attacks the activated alkene/cyclobutane moiety to close the oxygen bridge.

  • Functionalization: The resulting iodide can be displaced or cross-coupled to install the second substituent.

Synthesis Workflow Diagram

SynthesisWorkflow Start Target Selection Decision Target Pattern? Start->Decision OrthoPath Ortho-Mimic (1,5-subst) Decision->OrthoPath Ortho MetaPath Meta-Mimic (1,4-subst) Decision->MetaPath Meta Step1A 1. Esterify Cinnamyl Alcohol OrthoPath->Step1A Step2A 2. Tebbe Olefination (Enol Ether) Step1A->Step2A Step3A 3. Blue LED [2+2] Cycloaddition Step2A->Step3A Step1B 1. Cyclobutane Alcohol Prep MetaPath->Step1B Step2B 2. Iodocyclization (I2/NaHCO3) Step1B->Step2B Step3B 3. Cross-Coupling / Displacement Step2B->Step3B

Caption: Synthetic workflow for accessing distinct 2-oxa-BCH isomers based on desired substitution pattern.

References

  • Denisenko, A., et al. (2023).[14][5][6] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[14][5][6] Link

  • Levterov, V. V., et al. (2024). "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[13] Link

  • Lorthioir, O., et al. (2024).[8] "Convenient Synthetic Access to 1,5-Disubstituted 2‑Oxabicyclo[2.1.1]hexanes as ortho-Substituted Benzene Mimics." Organic Letters, 26, 9179–9184.[8] Link

  • Mykhailiuk, P. K. (2023).[4][15][2][5] "Saturated Bioisosteres of Benzene: From Curiosity to Reality." Enamine Research Highlights. Link

Sources

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